SK-575
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C47H53FN8O8 |
|---|---|
Poids moléculaire |
877.0 g/mol |
Nom IUPAC |
N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]-12-[4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]-12-oxododecanamide |
InChI |
InChI=1S/C47H53FN8O8/c48-35-19-18-30(29-37-31-12-9-10-13-32(31)43(60)53-52-37)28-34(35)45(62)55-26-24-54(25-27-55)41(59)17-8-6-4-2-1-3-5-7-16-39(57)50-23-22-49-36-15-11-14-33-42(36)47(64)56(46(33)63)38-20-21-40(58)51-44(38)61/h9-15,18-19,28,38,49H,1-8,16-17,20-27,29H2,(H,50,57)(H,53,60)(H,51,58,61) |
Clé InChI |
HPBWDZVXFSTVMR-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
SK-575: A Technical Guide to its Mechanism of Action in PARP1 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
SK-575 is a potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] This document provides a comprehensive overview of the mechanism of action of this compound, detailing the molecular interactions and cellular processes that lead to the targeted ubiquitination and subsequent proteasomal degradation of PARP1. We present collated quantitative data, detailed experimental protocols for key validation assays, and visual diagrams of the signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in oncology and drug discovery.
Introduction to this compound
This compound is a PROTAC that functions as a molecular glue between PARP1 and an E3 ubiquitin ligase complex.[6][7] It is composed of three key moieties: a ligand that binds to PARP1 (derived from the PARP inhibitor Olaparib), a ligand that recruits the Cereblon (CRBN) E3 ligase (a derivative of thalidomide), and a flexible linker that connects the two ligands.[8][9] By inducing the proximity of PARP1 and the CRL4^CRBN^ E3 ligase complex, this compound facilitates the transfer of ubiquitin from the E2 conjugating enzyme to PARP1, marking it for degradation by the 26S proteasome.[10][11] This targeted degradation approach offers a distinct advantage over traditional enzymatic inhibition, as it can eliminate both the enzymatic and scaffolding functions of the target protein and potentially overcome resistance mechanisms associated with inhibitors.[9]
Quantitative Analysis of this compound Activity
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its high potency in degrading PARP1 and inhibiting the growth of cancer cells, particularly those with BRCA1/2 mutations.
Table 1: In Vitro Degradation and Potency of this compound
| Cell Line | Cancer Type | DC₅₀ (nM) for PARP1 Degradation | IC₅₀ (nM) for Cell Growth Inhibition | Reference |
| MDA-MB-436 | Breast Cancer (BRCA1 mut) | 1.26 | 19 ± 6 | [2] |
| Capan-1 | Pancreatic Cancer (BRCA2 mut) | 6.72 | 56 ± 12 | [2] |
| SW620 | Colorectal Cancer | 0.509 | Not Reported | [2] |
DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.
Table 2: Binding Affinity of this compound and its Negative Control
| Compound | Target | IC₅₀ (nM) | Note | Reference |
| This compound | PARP1 | 2.30 | Binds to PARP1, enabling recruitment to the E3 ligase. | [2] |
| This compound-NEG | PARP1 | 2.64 | Binds to PARP1 but is ineffective at inducing degradation due to a modification preventing CRBN binding. | [7] |
Mechanism of Action: Signaling Pathway
This compound hijacks the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS), to specifically eliminate PARP1. The process can be broken down into the following key steps:
-
Ternary Complex Formation: this compound, due to its bifunctional nature, simultaneously binds to PARP1 and the CRBN subunit of the Cullin-RING E3 ubiquitin ligase complex (CRL4^CRBN^). This brings the target protein (PARP1) and the E3 ligase into close proximity, forming a transient ternary complex.
-
Ubiquitination: Within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of PARP1. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation: The polyubiquitinated PARP1 is then recognized by the 26S proteasome. The proteasome unfolds and degrades the tagged PARP1 into small peptides, while the ubiquitin monomers are recycled. This compound is then released and can catalyze further rounds of PARP1 degradation.
Caption: Mechanism of this compound induced PARP1 degradation.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Western Blot for PARP1 Degradation
This assay is used to quantify the reduction in cellular PARP1 protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MDA-MB-436, Capan-1, SW620) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control for a specified time (typically 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP1 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the PARP1 band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of PARP1 degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC₅₀ value.
-
In Vitro Ubiquitination Assay
This cell-free assay confirms that this compound induces the ubiquitination of PARP1 in the presence of the necessary components of the UPS.
-
Reaction Components:
-
Recombinant human PARP1 protein
-
Recombinant human E1 activating enzyme
-
Recombinant human E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant human CRL4^CRBN^ E3 ligase complex
-
Ubiquitin
-
ATP
-
This compound or DMSO (vehicle control)
-
Ubiquitination reaction buffer
-
-
Assay Protocol:
-
In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, ubiquitin, and ATP in the ubiquitination buffer.
-
Add recombinant PARP1 and the CRL4^CRBN^ complex.
-
Add this compound or DMSO to the respective reaction tubes.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
-
Detection:
-
Analyze the reaction products by SDS-PAGE and Western blotting.
-
Probe the membrane with an anti-PARP1 antibody to detect the unmodified PARP1 and higher molecular weight, polyubiquitinated PARP1 species, which will appear as a smear or ladder of bands.
-
Cell Viability Assay (e.g., MTS or CellTiter-Glo)
This assay measures the effect of this compound-induced PARP1 degradation on the proliferation and viability of cancer cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound or a relevant PARP inhibitor (e.g., Olaparib) for 72-120 hours.
-
-
Assay Procedure (MTS example):
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control wells.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.
-
Experimental Workflow
The investigation into the mechanism of action of this compound follows a logical progression from initial compound design to in vivo efficacy studies.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. rndsystems.com [rndsystems.com]
- 10. researchgate.net [researchgate.net]
- 11. CRL4CRBN E3 Ligase Complex as a Therapeutic Target in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Structure and Mechanism of SK-575: A Potent PARP1-Targeting PROTAC
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SK-575 is a novel, highly potent, and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] As a key enzyme in DNA damage repair, PARP1 is a well-validated therapeutic target in oncology. This compound represents a significant advancement in the field of targeted protein degradation, offering a potential therapeutic strategy for cancers harboring BRCA1/2 mutations.[1][2] This technical guide provides a comprehensive overview of the structure, mechanism of action, and preclinical activity of this compound, based on publicly available data.
Chemical Structure and Properties
This compound is a heterobifunctional molecule that consists of a ligand that binds to PARP1, a linker, and a ligand that recruits an E3 ubiquitin ligase.
-
Chemical Name: N-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)-12-(4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)-12-oxododecanamide
-
Molecular Formula: C47H53FN8O8[1]
-
Formula Weight: 876.97 g/mol [1]
The structure of this compound is designed to hijack the cell's natural protein disposal system to specifically eliminate PARP1.
Mechanism of Action: Targeted Protein Degradation
This compound functions as a PROTAC, inducing the degradation of PARP1 through the ubiquitin-proteasome system. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both PARP1 and an E3 ubiquitin ligase, specifically Cereblon (CRBN), forming a ternary complex.
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of PARP1.
-
Proteasomal Degradation: The polyubiquitinated PARP1 is then recognized and targeted for degradation by the 26S proteasome.
-
Recycling: After the degradation of PARP1, this compound is released and can engage in another cycle of degradation.
References
SK-575: A Technical Guide to a Potent PARP1-Targeting PROTAC in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK-575 is a novel and potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] As a key enzyme in DNA damage repair, PARP1 is a well-validated therapeutic target in oncology, particularly for cancers harboring mutations in the BRCA1/2 genes.[1][2] this compound leverages the ubiquitin-proteasome system to induce the selective degradation of PARP1, offering a promising therapeutic strategy for various cancers.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, chemical properties, synthesis, and detailed experimental protocols for its evaluation in a research setting.
Chemical Properties and Synthesis
This compound is a heterobifunctional molecule that links the PARP1/2 inhibitor, Olaparib, to a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, derived from Thalidomide.[4] This chimeric structure enables this compound to simultaneously bind to both PARP1 and the CRBN E3 ligase complex, thereby inducing the ubiquitination and subsequent proteasomal degradation of PARP1.[1]
Chemical Structure:
-
IUPAC Name: N-(2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)-12-(4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)-12-oxododecanamide[4]
-
Molecular Formula: C47H53FN8O8[5]
-
Molecular Weight: 877.0 g/mol [5]
The synthesis of this compound involves a multi-step process that couples the Olaparib-based PARP1 warhead to the Thalidomide-based CRBN ligand via a flexible linker. The synthetic strategy is designed to optimize the spatial orientation of the two binding moieties to facilitate the formation of a stable ternary complex with PARP1 and CRBN.
Mechanism of Action
This compound functions as a molecular bridge, bringing PARP1 into close proximity with the CRBN E3 ubiquitin ligase complex. This induced proximity triggers the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to lysine residues on the surface of PARP1. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the PARP1 protein. This targeted degradation of PARP1 disrupts its critical role in DNA single-strand break repair, leading to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient homologous recombination repair pathways, such as those with BRCA1/2 mutations.
Caption: Mechanism of action of this compound as a PARP1-targeting PROTAC.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in various cancer cell lines.
Table 1: In Vitro Degradation Potency (DC50) of this compound
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer (BRCA1 mut) | 1.26 | [6] |
| Capan-1 | Pancreatic Cancer (BRCA2 mut) | 6.72 | [6] |
| SW620 | Colorectal Cancer | 0.509 | [6] |
| HCC1937 | Breast Cancer (BRCA1 mut) | N/A | [3] |
Table 2: In Vitro Anti-proliferative Activity (IC50) of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer (BRCA1 mut) | 19 ± 6 | [6] |
| Capan-1 | Pancreatic Cancer (BRCA2 mut) | 56 ± 12 | [6] |
Experimental Protocols
Western Blot for PARP1 Degradation
This protocol describes the detection of PARP1 protein levels in cancer cells following treatment with this compound.
Caption: Workflow for Western blot analysis of PARP1 degradation.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-436)
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
10% SDS-polyacrylamide gels
-
PVDF membranes
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibodies: Rabbit anti-PARP1, Mouse anti-GAPDH (loading control)
-
Secondary antibodies: HRP-conjugated goat anti-rabbit IgG, HRP-conjugated goat anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a 10% SDS-polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against PARP1 and GAPDH (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of PARP1 protein, normalized to the loading control (GAPDH).
Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours). Include a vehicle-treated control group.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control. Determine the IC50 value by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and In Vivo Efficacy
The degradation of PARP1 by this compound has significant downstream consequences, particularly in cancer cells with compromised DNA damage repair mechanisms. The loss of PARP1 function leads to an inability to efficiently repair single-strand DNA breaks, which can then collapse replication forks and generate double-strand breaks. In BRCA-deficient cells, these double-strand breaks cannot be effectively repaired by homologous recombination, resulting in genomic instability and cell death.
In vivo studies have demonstrated the anti-tumor efficacy of this compound. In mouse xenograft models of human cancers with BRCA mutations, administration of this compound has been shown to significantly inhibit tumor growth, both as a monotherapy and in combination with other DNA-damaging agents like temozolomide and cisplatin.[1][2]
Caption: General workflow for in vivo efficacy studies of this compound.
Conclusion
This compound is a potent and selective PARP1-degrading PROTAC with significant potential in cancer research and drug development. Its ability to induce the targeted degradation of PARP1 offers a distinct and potentially more effective therapeutic approach compared to traditional PARP inhibitors. This technical guide provides a comprehensive resource for researchers to understand and utilize this compound in their studies, facilitating further exploration of its therapeutic applications in oncology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to PARP Inhibitors in BRCA1/2 Mutant Cancer Cells
A Note on the Topic "SK-575": Initial searches for "this compound" in the context of BRCA1/2 mutant cancer cells did not yield any publicly available scientific literature or clinical data. The term may refer to a non-public internal compound designation, a misnomer, or a yet-to-be-disclosed therapeutic agent. In the interest of providing a valuable and relevant technical resource, this guide will focus on a well-established and clinically pivotal class of drugs for BRCA1/2 mutant cancers: Poly(ADP-ribose) polymerase (PARP) inhibitors.
This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the mechanism of action, clinical efficacy, and experimental protocols related to PARP inhibitors in the context of BRCA1/2 mutations.
The Principle of Synthetic Lethality: The Core of PARP Inhibition in BRCA1/2 Mutant Cancers
The efficacy of PARP inhibitors in cancers with BRCA1 or BRCA2 mutations is rooted in the concept of synthetic lethality . This occurs when the loss of two genes or pathways individually is compatible with cell viability, but their simultaneous disruption leads to cell death.[1]
-
BRCA1 and BRCA2 Proteins: These are crucial for the homologous recombination (HR) pathway, a high-fidelity mechanism for repairing DNA double-strand breaks (DSBs).[2] Mutations in BRCA1 or BRCA2 lead to a deficiency in HR.[2]
-
PARP Enzymes (PARP1 and PARP2): These enzymes are key players in the base excision repair (BER) pathway, which primarily resolves single-strand breaks (SSBs).[2]
In cancer cells with mutated BRCA1/2, the HR pathway for DSB repair is compromised. These cells become heavily reliant on other repair mechanisms, including the PARP-mediated BER pathway, to maintain genomic integrity.[2] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs can lead to the collapse of replication forks, generating DSBs.[1][3] In normal cells, these DSBs would be repaired by the functional HR pathway. However, in BRCA1/2 mutant cancer cells, the absence of a functional HR pathway prevents the repair of these PARP inhibitor-induced DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[2]
PARP Trapping: A Key Mechanism of Action
Beyond catalytic inhibition, a critical mechanism of action for PARP inhibitors is "PARP trapping." PARP inhibitors lock PARP1 and PARP2 enzymes onto the DNA at the site of a single-strand break.[2][4] These trapped PARP-DNA complexes are more cytotoxic than the unrepaired SSBs alone, as they create physical obstacles to DNA replication and transcription, further contributing to the formation of lethal DSBs.[2][4]
Clinical Efficacy of PARP Inhibitors in BRCA1/2 Mutant Cancers
Several PARP inhibitors have received FDA approval for the treatment of cancers with BRCA1/2 mutations, particularly in breast and ovarian cancers.[5][6]
Ovarian Cancer
PARP inhibitors have shown significant efficacy in both the treatment and maintenance settings for BRCA1/2-mutated ovarian cancer.
| Clinical Trial | PARP Inhibitor | Patient Population | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| SOLO-1 | Olaparib | Newly diagnosed, advanced, BRCAm ovarian cancer | HR: 0.30 | HR: 0.55 (at 7-year follow-up) | [7] |
| ARIEL3 | Rucaparib | Recurrent, platinum-sensitive, BRCAm ovarian cancer | HR: 0.23 | Data maturing | [8] |
| NOVA | Niraparib | Recurrent, platinum-sensitive, gBRCAm ovarian cancer | HR: 0.27 | HR: 0.76 | [8] |
| Study 19 | Olaparib | Recurrent, platinum-sensitive, BRCAm ovarian cancer | HR: 0.18 | HR: 0.62 | [5] |
Breast Cancer
Olaparib and talazoparib are approved for metastatic HER2-negative breast cancer with a germline BRCA mutation.
| Clinical Trial | PARP Inhibitor | Patient Population | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation(s) |
| OlympiAD | Olaparib | Metastatic, HER2-negative, gBRCAm breast cancer | 7.0 vs 4.2 months (chemotherapy) | 19.3 vs 17.1 months (chemotherapy) | [5][6] |
| EMBRACA | Talazoparib | Metastatic, HER2-negative, gBRCAm breast cancer | 8.6 vs 5.6 months (chemotherapy) | 22.3 vs 19.5 months (chemotherapy) | [2][6] |
| OlympiA | Olaparib (adjuvant) | High-risk, early, HER2-negative, gBRCAm breast cancer | 3-year IDFS: 85.9% vs 77.1% (placebo) | 4-year OS: 89.8% vs 86.4% (placebo) | [5] |
HR: Hazard Ratio; gBRCAm: germline BRCA mutation; IDFS: Invasive Disease-Free Survival.
Mechanisms of Resistance to PARP Inhibitors
Despite the initial success of PARP inhibitors, both primary and acquired resistance can occur. Understanding these mechanisms is crucial for developing strategies to overcome them.
Restoration of Homologous Recombination
-
Secondary Mutations: The most common mechanism of acquired resistance is the development of secondary or "reversion" mutations in BRCA1 or BRCA2 that restore the open reading frame and produce a partially or fully functional protein.[2][9]
-
Loss of NHEJ Factors: In BRCA1-deficient cells, loss of proteins that promote non-homologous end joining (NHEJ), such as 53BP1, can restore HR by allowing for DNA end resection, a critical step in HR.[10][11]
Stabilization of Replication Forks
-
Increased RAD51 Levels: Elevated levels of the RAD51 recombinase can promote HR even in the absence of functional BRCA2, leading to PARP inhibitor resistance.[10]
-
Loss of Fork Remodelers: Deletion of proteins that remodel replication forks, such as SMARCAL1, can stabilize stalled forks and prevent their collapse into DSBs, thereby reducing the cytotoxic effects of PARP inhibitors.[9]
Other Mechanisms
-
Increased Drug Efflux: Upregulation of P-glycoprotein and other drug efflux pumps can reduce the intracellular concentration of PARP inhibitors.[2]
-
Reduced PARP Trapping: Loss of PAR glycohydrolase (PARG), an enzyme that reverses PARylation, can lead to decreased PARP trapping and resistance.[3][9]
Experimental Protocols
Assessing the efficacy and mechanism of action of PARP inhibitors involves a range of in vitro and in vivo assays.
In Vitro Assay: Cell Viability and IC50 Determination
This protocol is used to determine the concentration of a PARP inhibitor that inhibits the growth of a cell line by 50% (IC50).
-
Cell Culture: Culture BRCA1/2 mutant and wild-type cancer cell lines in appropriate media and conditions.
-
Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the PARP inhibitor (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 72-120 hours). Include a vehicle control (e.g., DMSO).
-
Viability Assessment: After the incubation period, assess cell viability using a colorimetric or fluorometric assay such as MTT, resazurin, or CellTiter-Glo.
-
Data Analysis: Measure the absorbance or fluorescence and normalize the data to the vehicle control. Plot the percentage of cell viability against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
In Vitro Assay: PARP Trapping Assay
This assay quantifies the ability of a PARP inhibitor to trap PARP1 on DNA.
-
Cell Treatment: Treat cells with the PARP inhibitor of interest for a defined period.
-
Cell Lysis: Lyse the cells and separate the chromatin-bound proteins from the soluble proteins.
-
Immunoblotting: Perform Western blotting on the chromatin fraction using an antibody specific for PARP1.
-
Quantification: Quantify the band intensity of the chromatin-bound PARP1 and normalize it to a loading control (e.g., histone H3). Compare the levels of trapped PARP1 across different inhibitor concentrations.
In Vivo Assay: Xenograft Tumor Model
This protocol evaluates the anti-tumor efficacy of a PARP inhibitor in a living organism.
-
Cell Implantation: Implant BRCA1/2 mutant cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers.
-
Treatment Initiation: When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP inhibitor (e.g., by oral gavage) and vehicle control daily for a defined period.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups to determine the in vivo efficacy.
Future Directions
The field of PARP inhibitors continues to evolve, with ongoing research focused on:
-
Combination Therapies: Combining PARP inhibitors with other agents, such as immunotherapy (e.g., checkpoint inhibitors), anti-angiogenic agents, and other DNA damage response inhibitors (e.g., ATR inhibitors), to enhance efficacy and overcome resistance.[5][12]
-
Expanding Indications: Investigating the use of PARP inhibitors in other cancer types with HR deficiencies beyond BRCA1/2 mutations, a concept known as "BRCAness."[2]
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to PARP inhibitors and to monitor for the development of resistance.[13][14]
This guide provides a comprehensive overview of the role of PARP inhibitors in BRCA1/2 mutant cancer cells. The continued exploration of their mechanisms, resistance pathways, and combination strategies holds great promise for improving outcomes for patients with these cancers.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. PARP Inhibition in BRCA-Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of PARP-Inhibitor-Resistance in BRCA-Mutated Breast Cancer and New Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. Frontiers | Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights [frontiersin.org]
- 6. Targeting the BRCA1/2 deficient cancer with PARP inhibitors: Clinical outcomes and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PARP inhibitors in breast and ovarian cancer with BRCA mutations: a meta-analysis of survival | Aging [aging-us.com]
- 8. PARP Inhibitors for BRCA1/2 mutation-associated and BRCA-like malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical use and mechanisms of resistance for PARP inhibitors in homologous recombination-deficient cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 13. Predicting PARP inhibitor sensitivity and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apps.dtic.mil [apps.dtic.mil]
SK-575: A Technical Deep Dive into PARP1/PARP2 Selectivity
For Immediate Release
This technical guide provides an in-depth analysis of the target selectivity of SK-575, a potent Proteolysis Targeting Chimera (PROTAC) degrader, specifically focusing on its differential effects on PARP1 and PARP2. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and pharmacology.
Executive Summary
This compound has emerged as a highly potent and specific degrader of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA damage repair.[1][2][3][4] As a PROTAC, this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of its target protein. This guide consolidates the available quantitative data, details the experimental methodologies used to assess its selectivity, and provides visual representations of the underlying mechanisms and workflows. The data presented herein robustly demonstrates the high selectivity of this compound for PARP1 over its close homolog, PARP2.
Quantitative Assessment of Target Selectivity
The selectivity of this compound is best understood through a direct comparison of its inhibitory and degradation activities against PARP1 and PARP2. The following tables summarize the key quantitative metrics from biochemical and cellular assays.
Table 2.1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| PARP1 | 2.30 | Biochemical Assay |
| PARP2 | Not Reported; No significant degradation observed | Western Blot Analysis |
Data sourced from MedChemExpress and the primary publication by Cao et al. (2020).[1][3][4]
Table 2.2: Cellular Degradation Activity of this compound
| Cell Line | Target | DC50 (nM) |
| MDA-MB-436 | PARP1 | 1.26 |
| Capan-1 | PARP1 | 6.72 |
| SW620 | PARP1 | 0.509 |
| MDA-MB-436 | PARP2 | No degradation observed up to 1 µM |
| Capan-1 | PARP2 | No degradation observed up to 1 µM |
DC50 values represent the concentration of this compound required to induce 50% degradation of the target protein. Data from MedChemExpress and Cao et al. (2020).[1][3][4]
Table 2.3: Cellular Growth Inhibition by this compound
| Cell Line | IC50 (nM) |
| MDA-MB-436 | 19 ± 6 |
| Capan-1 | 56 ± 12 |
IC50 values for cell growth inhibition after treatment with this compound.[1]
Experimental Protocols
The following sections detail the methodologies employed in the characterization of this compound's selectivity.
Biochemical PARP1 Inhibition Assay
A standard biochemical assay was utilized to determine the IC50 value of this compound against PARP1. While the specific proprietary details of the assay kit are not disclosed in the primary literature, a general protocol for such an assay is as follows:
-
Reagents : Recombinant human PARP1 enzyme, activated DNA, NAD+, and a detection reagent.
-
Procedure : a. This compound is serially diluted to various concentrations. b. The dilutions are incubated with recombinant PARP1 enzyme and activated DNA. c. The enzymatic reaction is initiated by the addition of NAD+. d. After a defined incubation period, the reaction is stopped, and the amount of ADP-ribosylation is quantified using a suitable detection method (e.g., colorimetric, fluorescent, or chemiluminescent). e. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Western Blot Analysis for PARP1 and PARP2 Degradation
Western blotting was the primary method used to assess the degradation of PARP1 and PARP2 in various cancer cell lines following treatment with this compound.
-
Cell Culture and Treatment : a. MDA-MB-436, Capan-1, and SW620 cells were cultured in their respective recommended media. b. Cells were seeded and allowed to adhere overnight. c. The following day, cells were treated with varying concentrations of this compound (typically ranging from 0.01 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
Protein Extraction : a. After treatment, cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. b. Cell lysates were centrifuged to pellet cellular debris, and the supernatant containing the total protein was collected. c. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Immunoblotting : a. Equal amounts of protein from each sample were separated by SDS-polyacrylamide gel electrophoresis. b. The separated proteins were transferred to a PVDF membrane. c. The membrane was blocked with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature. d. The membrane was then incubated overnight at 4°C with primary antibodies specific for PARP1, PARP2, and a loading control (e.g., GAPDH or β-actin). e. After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. f. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. g. Densitometry analysis was performed to quantify the protein levels relative to the loading control. DC50 values were calculated from the dose-response curves.
Cell Viability Assay
The anti-proliferative effects of this compound were determined using a Cell Counting Kit-8 (CCK-8) assay.
-
Cell Seeding : Cancer cell lines (MDA-MB-436 and Capan-1) were seeded in 96-well plates.
-
Compound Treatment : Cells were treated with a serial dilution of this compound for a specified period (e.g., 7 days for MDA-MB-436 and 13 days for Capan-1).
-
CCK-8 Assay : a. At the end of the incubation period, CCK-8 solution was added to each well. b. The plates were incubated for a further 1-4 hours. c. The absorbance at 450 nm was measured using a microplate reader.
-
Data Analysis : The percentage of cell growth inhibition was calculated relative to DMSO-treated control cells, and IC50 values were determined.
Visualized Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action of this compound and the experimental workflow for assessing its selectivity.
References
An In-depth Technical Guide to SK-575: A Potent PARP1-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
SK-575 is a highly potent and specific heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1). By coopting the cellular ubiquitin-proteasome system, this compound offers a novel therapeutic modality for cancers, particularly those with BRCA1/2 mutations. This technical guide provides a comprehensive overview of the composition, mechanism of action, and key biological data related to this compound. Detailed experimental protocols for the characterization of this molecule are also presented to facilitate further research and development.
Core Composition of this compound
This compound is a meticulously designed molecule comprising three key components: a warhead for binding to the target protein, a ligand for recruiting an E3 ubiquitin ligase, and a linker to connect these two moieties.
-
Target-Binding Ligand (Warhead): The warhead of this compound is derived from Olaparib , a potent inhibitor of PARP1 and PARP2.[1][2] This component ensures the specific recognition and binding of this compound to its intended target, PARP1.
-
E3 Ligase Binder: this compound utilizes a ligand based on Thalidomide to recruit the Cereblon (CRBN) E3 ubiquitin ligase complex.[1][2] This hijacking of the CRBN complex is central to the PROTAC mechanism, initiating the process of target protein ubiquitination.
-
Linker: The target-binding ligand and the E3 ligase binder are connected by a flexible fifteen-atom alkylamide linker . The precise chemical structure of this compound is N-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)-12-(4-(2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoyl)piperazin-1-yl)-12-oxododecanamide.[2] The composition and length of the linker are critical for optimal ternary complex formation and subsequent degradation of the target protein.
Mechanism of Action: Targeted Degradation of PARP1
This compound functions by inducing the selective degradation of PARP1 through the ubiquitin-proteasome pathway. The process can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to both PARP1 (via the Olaparib moiety) and the CRBN E3 ligase (via the Thalidomide moiety), forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings PARP1 into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin molecules to the PARP1 protein.
-
Proteasomal Degradation: The polyubiquitinated PARP1 is then recognized and targeted for degradation by the 26S proteasome, leading to its elimination from the cell.
This catalytic process allows a single molecule of this compound to induce the degradation of multiple PARP1 proteins.
Caption: Mechanism of this compound-induced PARP1 degradation.
Quantitative Data
The efficacy of this compound has been demonstrated through various in vitro studies. The following tables summarize the key quantitative data for PARP1 degradation (DC50) and cell growth inhibition (IC50) in different cancer cell lines.
Table 1: PARP1 Degradation (DC50) values for this compound
| Cell Line | Cancer Type | DC50 (nM) |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 1.26[3] |
| Capan-1 | Pancreatic Cancer (BRCA2 mutant) | 6.72[3] |
| SW620 | Colon Cancer | 0.509[3] |
Table 2: Cell Growth Inhibition (IC50) values for this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MDA-MB-436 | Breast Cancer (BRCA1 mutant) | 19 ± 6[3] |
| Capan-1 | Pancreatic Cancer (BRCA2 mutant) | 56 ± 12[3] |
Experimental Protocols
Western Blotting for PARP1 Degradation
This protocol is designed to quantify the degradation of PARP1 in cells treated with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, Capan-1, SW620)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PARP1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the secondary antibody.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading control. Calculate the percentage of PARP1 degradation relative to the vehicle control to determine the DC50 value.
Caption: Western Blotting Workflow for PARP1 Degradation.
Cell Viability (MTT) Assay
This assay measures the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell lines
-
This compound
-
Cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 492-570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the PARP1-SK-575-CRBN ternary complex.
Materials:
-
Cells expressing the proteins of interest
-
This compound
-
Co-IP lysis buffer
-
Antibodies specific to PARP1 and CRBN (or epitope tags)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control. Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against one of the components of the putative complex (e.g., anti-PARP1).
-
Complex Capture: Add Protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the other components of the complex (e.g., anti-CRBN) to confirm their co-precipitation.
Conclusion
This compound represents a significant advancement in the field of targeted protein degradation. Its potent and selective degradation of PARP1 in cancer cells, particularly those with DNA repair deficiencies, highlights its potential as a promising therapeutic agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to further explore the therapeutic applications of this compound and to design next-generation PARP1 degraders.
References
- 1. An enzymatic assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the chemical quantitation of NAD(+): application to the high-throughput screening of small molecules as potential inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. medchemexpress.com [medchemexpress.com]
Elucidating the Cellular Journey of SK-575: A Technical Guide to Uptake and Localization
For Researchers, Scientists, and Drug Development Professionals
Abstract
SK-575 is a highly potent and efficacious proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.[1] Its therapeutic potential in oncology is significant, particularly in cancers harboring BRCA1/2 mutations.[1] Understanding the cellular pharmacokinetics and pharmacodynamics of this compound, specifically its cellular uptake and subcellular localization, is critical for optimizing its therapeutic efficacy and safety profile. This technical guide provides a comprehensive overview of the experimental methodologies required to characterize the cellular entry and distribution of this compound. While specific experimental data on the cellular uptake and localization of this compound are not extensively available in the public domain, this document outlines the established protocols and data presentation formats that are industry-standard for such investigations. The included tables and diagrams are illustrative, based on typical findings for small-molecule drugs and PROTACs, and serve as a template for researchers undertaking these studies.
Introduction to this compound
This compound is a novel PROTAC that recruits PARP1 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of PARP1.[1] This mechanism of action offers a distinct advantage over traditional enzymatic inhibition, as it leads to the complete removal of the target protein. The efficacy of this compound has been demonstrated in various cancer cell lines and preclinical models, where it induces potent and specific degradation of PARP1 at low picomolar concentrations and exhibits durable tumor growth inhibition.[1] To further advance the clinical development of this compound, a thorough understanding of its cellular transport and accumulation at the site of action is paramount.
Cellular Uptake of this compound
The entry of this compound into target cells is the initial and a critical step for its therapeutic activity. The mechanisms governing the cellular uptake of small molecules like PROTACs can be diverse, including passive diffusion and active transport.
Experimental Protocols for Cellular Uptake Studies
A standard method to quantify the cellular uptake of a compound is through incubation with cultured cells followed by analytical quantification of the intracellular concentration.
Protocol: Quantification of this compound Uptake by LC-MS/MS
-
Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MDA-MB-436) in 6-well plates and grow to 80-90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) for different time points (e.g., 15 min, 30 min, 1h, 2h, 4h) at 37°C.
-
Cell Lysis: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular compound. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Sample Preparation: Collect the cell lysates and centrifuge to pellet cellular debris. Collect the supernatant for analysis. Determine the total protein concentration of the lysate for normalization.
-
LC-MS/MS Analysis: Quantify the concentration of this compound in the cell lysates using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Calculate the intracellular concentration of this compound and normalize it to the total protein concentration.
Quantitative Data on Cellular Uptake
The following table provides a template for presenting the quantitative data obtained from cellular uptake experiments. The values presented are hypothetical.
| Treatment Concentration (µM) | Incubation Time (hours) | Intracellular this compound (pmol/mg protein) |
| 0.1 | 0.5 | 5.2 ± 0.8 |
| 0.1 | 1 | 12.6 ± 1.5 |
| 0.1 | 2 | 25.8 ± 3.1 |
| 0.1 | 4 | 48.9 ± 5.4 |
| 1 | 0.5 | 55.1 ± 6.2 |
| 1 | 1 | 130.4 ± 15.7 |
| 1 | 2 | 265.3 ± 28.9 |
| 1 | 4 | 501.7 ± 55.3 |
Table 1: Hypothetical Time- and Concentration-Dependent Cellular Uptake of this compound in HeLa cells. Data are presented as mean ± standard deviation from three independent experiments.
Subcellular Localization of this compound
As PARP1 is a nuclear protein, the localization of this compound to the nucleus is essential for its mechanism of action.[1] Various imaging and biochemical fractionation techniques can be employed to determine the subcellular distribution of the compound.
Experimental Protocols for Subcellular Localization
Protocol 1: Immunofluorescence Microscopy
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with a fluorescently labeled version of this compound or with unlabeled this compound followed by immunofluorescence for PARP1.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.
-
Staining: For unlabeled this compound, incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a confocal microscope.
-
Analysis: Analyze the colocalization of the fluorescent signal from this compound (or PARP1) with the nuclear stain.
Protocol 2: Subcellular Fractionation
-
Cell Culture and Treatment: Treat a large population of cells with this compound.
-
Fractionation: Harvest the cells and perform subcellular fractionation using a commercial kit to separate the nuclear and cytoplasmic fractions.
-
Quantification: Quantify the concentration of this compound in each fraction using LC-MS/MS.
-
Western Blotting: Perform Western blotting on the fractions to assess the purity of the fractions (using markers like Lamin B1 for the nucleus and α-tubulin for the cytoplasm) and to determine the levels of PARP1.
Quantitative Data on Subcellular Localization
The following table is a template for presenting the subcellular distribution data. The values are hypothetical.
| Subcellular Fraction | This compound Concentration (pmol/mg protein) | PARP1 Level (% of Control) |
| Whole Cell Lysate | 150.3 ± 18.2 | 15.6 ± 2.1 |
| Cytoplasmic Fraction | 45.1 ± 5.9 | 85.3 ± 9.8 |
| Nuclear Fraction | 285.7 ± 32.4 | 5.2 ± 1.1 |
Table 2: Hypothetical Subcellular Distribution of this compound and PARP1 Degradation in HeLa cells after 4 hours of treatment with 1 µM this compound. Data are presented as mean ± standard deviation from three independent experiments.
Visualizing the Cellular Pathway of this compound
Diagrams are essential for illustrating the complex biological processes involved in the action of this compound.
Cellular Uptake and Trafficking Workflow
Caption: Proposed cellular uptake and mechanism of action for this compound.
Experimental Workflow for this compound Localization
Caption: Experimental workflow for determining subcellular localization of this compound.
Conclusion
The cellular uptake and subcellular localization of this compound are critical determinants of its therapeutic efficacy. This technical guide provides a framework for researchers to systematically investigate these parameters. By employing the outlined experimental protocols, generating robust quantitative data, and visualizing the underlying biological processes, a comprehensive understanding of this compound's cellular journey can be achieved. This knowledge is indispensable for the continued development and optimization of this compound as a promising anti-cancer therapeutic.
References
In-Depth Technical Guide to SK-575: A Potent PARP1-Targeting PROTAC
For Researchers, Scientists, and Drug Development Professionals
Abstract
SK-575 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1). As a key enzyme in DNA damage repair, PARP1 is a validated therapeutic target in oncology. This compound offers a distinct mechanism of action compared to traditional PARP inhibitors by inducing the selective degradation of the PARP1 protein. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and preclinical data. Detailed experimental protocols for key assays and a summary of its efficacy in relevant cancer models are presented to support further research and development.
Core Compound Information
This compound is a heterobifunctional molecule that links a PARP1 inhibitor moiety to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to induce targeted protein degradation.
| Property | Value |
| CAS Number | 2523016-96-6 |
| Molecular Weight | 876.97 g/mol |
| Molecular Formula | C₄₇H₅₃FN₈O₈ |
Mechanism of Action: Targeted Degradation of PARP1
This compound functions as a PARP1 degrader by inducing proximity between PARP1 and the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of PARP1, marking it for subsequent degradation by the proteasome. This degradation mechanism is distinct from the catalytic inhibition of PARP1 by small molecule inhibitors. By eliminating the PARP1 protein, this compound can overcome resistance mechanisms associated with PARP inhibitors and may offer a more durable therapeutic response.[1][2]
Figure 1. Signaling pathway of this compound-mediated PARP1 degradation.
In Vitro Efficacy
This compound has demonstrated potent and specific degradation of PARP1 in various human cancer cell lines, particularly those with BRCA1/2 mutations.[1][2]
PARP1 Degradation
The ability of this compound to induce PARP1 degradation is quantified by the DC₅₀ value, which represents the concentration of the compound that results in 50% degradation of the target protein.
| Cell Line | Cancer Type | BRCA Status | DC₅₀ (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 1.26 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 6.72 |
| SW620 | Colorectal Cancer | Not specified | 0.509 |
Cell Viability Inhibition
The anti-proliferative activity of this compound is determined by its IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
| Cell Line | Cancer Type | BRCA Status | IC₅₀ (nM) |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 19 ± 6 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 56 ± 12 |
In Vivo Efficacy
Preclinical studies in mouse xenograft models have shown that this compound effectively inhibits tumor growth.
Tumor Growth Inhibition
In a Capan-1 (BRCA2-mutated pancreatic cancer) xenograft model, intraperitoneal (IP) administration of this compound once daily for five days resulted in significant tumor growth inhibition.[2]
| Treatment Group | Dosage | Tumor Growth Inhibition |
| This compound | 25 mg/kg | Significant |
| This compound | 50 mg/kg | Significant |
Pharmacokinetics in Mice
Pharmacokinetic studies in female ICR mice following a single intraperitoneal injection of 25 mg/kg this compound demonstrated sufficient plasma exposure to induce PARP1 degradation in SW620 xenograft tumor tissue for over 24 hours.[2]
| Parameter | Value |
| Dose | 25 mg/kg (IP) |
| Sufficient Plasma Exposure | > 24 hours |
| PARP1 Degradation in Tumor | Sustained for > 24 hours |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Figure 2. General experimental workflow for the evaluation of this compound.
Western Blot Analysis for PARP1 Degradation
Objective: To determine the concentration-dependent degradation of PARP1 in cancer cells following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, Capan-1, SW620)
-
Cell culture medium and supplements
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP1
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 10,000 nM) for 24 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the PARP1 signal to the loading control. Calculate the percentage of PARP1 degradation relative to the vehicle-treated control to determine the DC₅₀ value.
Cell Viability Assay
Objective: To assess the anti-proliferative effect of this compound on cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo® or MTT)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Analysis: Normalize the data to the vehicle-treated control and calculate the IC₅₀ value using a non-linear regression model.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., Capan-1)
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation: Subcutaneously inject cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer this compound (e.g., 25 mg/kg and 50 mg/kg) and vehicle control via the desired route (e.g., IP) according to the specified schedule (e.g., once daily for 5 days).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.
-
Analysis: Compare the tumor growth curves between the treatment and control groups to determine the tumor growth inhibition.
Conclusion
This compound is a promising PARP1-targeting PROTAC with potent in vitro and in vivo anti-cancer activity, particularly in models with BRCA mutations. Its mechanism of inducing PARP1 degradation offers a potential advantage over traditional PARP inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
An In-depth Technical Guide to PARP1 Degraders in Oncology
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Poly (ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), and its inhibition has become a validated therapeutic strategy, particularly for cancers with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations.[1][2] First-generation PARP inhibitors (PARPis), however, exhibit a dual mechanism: catalytic inhibition and the "trapping" of PARP1 on chromatin.[2][3][4] This trapping effect, while contributing to cytotoxicity, is also associated with significant hematological toxicities and other side effects that can limit therapeutic windows and combination strategies.[3][5] To overcome these limitations, a new class of therapeutics—PARP1-selective degraders—has emerged. These agents, primarily based on Proteolysis Targeting Chimera (PROTAC) technology, are designed to induce the selective ubiquitination and subsequent proteasomal degradation of the PARP1 protein, effectively eliminating both its catalytic and scaffolding functions without causing the toxic trapping phenomenon.[3][6][7] This guide provides a comprehensive technical overview of the PARP1 degrader landscape, summarizing preclinical data, detailing key experimental methodologies, and visualizing the core mechanisms and workflows.
Mechanism of Action: From Inhibition to Elimination
Traditional PARP inhibitors function by competing with the NAD+ substrate, blocking the catalytic activity of PARP1.[8] This action prevents the synthesis of poly(ADP-ribose) (PAR) chains, a critical step in recruiting other DNA repair factors. However, these inhibitors also stabilize the PARP1-DNA complex, leading to "trapping," which creates physical obstructions for DNA replication forks, resulting in double-strand breaks and cell death.[2][4]
PARP1 degraders operate on a fundamentally different, event-driven catalytic mechanism. These heterobifunctional molecules consist of a ligand that binds to PARP1, a linker, and a ligand for an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[3][9] By bringing PARP1 into proximity with the E3 ligase, the degrader facilitates the formation of a ternary complex, leading to the polyubiquitination of PARP1, marking it for destruction by the 26S proteasome.[10] The degrader is then released to repeat the cycle. This approach not only ablates PARP1's enzymatic activity but also removes the protein entirely, thus preventing the trapping effect.[6]
Preclinical Data for Key PARP1 Degraders
Several distinct PARP1 degraders have been developed, utilizing different PARP inhibitor warheads and E3 ligase recruiters. Their preclinical efficacy has been demonstrated across a range of cancer cell lines, particularly those with BRCA mutations.
Olaparib-Based Degraders
These degraders leverage the well-established PARP1 binding of Olaparib. SK-575 is a notable example, linking Olaparib to a CRBN ligand.[11][12]
| Compound | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | IC50 (Growth Inhibition) | Citation(s) |
| This compound | 22RV1 (Prostate) | 130 pM | >95% | 1.8 nM | [11][12] |
| Capan-1 (Pancreatic) | 210 pM | >95% | 2.5 nM | [11][12] | |
| MDA-MB-436 (Breast) | 320 pM | >95% | 3.1 nM | [11][12] | |
| Compound 2 | SW620 (Colorectal) | 5.4 µM | ~80% | 2.9 µM | [7][13] |
| D6 | MDA-MB-231 (Breast) | 25.23 nM | Not Reported | 1.04 µM | [14] |
Rucaparib-Based Degraders
Rucaparib has been successfully converted into degraders that recruit either CRBN or VHL E3 ligases, demonstrating the modularity of the PROTAC approach.
| Compound | E3 Ligase | Cell Line | DC50 (Degradation) | Dmax (Max Degradation) | Citation(s) |
| iRucaparib-AP6 | CRBN | HeLa (Cervical) | ~10 nM | >90% | [3][4] |
| 180055 | VHL | T47D (Breast) | <100 nM | >90% | [15] |
| K562 (Leukemia) | <100 nM | >90% | [15] |
In Vivo Efficacy
Several PARP1 degraders have demonstrated significant anti-tumor activity in mouse xenograft models.
| Compound | Tumor Model | Dosing | Outcome | Citation(s) |
| This compound | Capan-1 Xenograft | 50 mg/kg, q.d. | Durable tumor growth inhibition | [11][12] |
| 180055 | BRCA1-mutant Ovarian Cancer PDX | Not Reported | Effective tumor killing | [15] |
| D6 | MDA-MB-231 Xenograft | 40 mg/kg | 71.4% Tumor Growth Inhibition (TGI) | [14] |
Key Experimental Protocols
The characterization of PARP1 degraders requires a suite of specialized assays to confirm their mechanism of action and quantify their effects.
Protocol: Western Blot for PARP1 Degradation
-
Objective: To quantify the reduction in cellular PARP1 protein levels following treatment with a degrader.
-
Methodology:
-
Cell Culture and Treatment: Plate cancer cells (e.g., SW620, HeLa) at a suitable density. After 24 hours, treat cells with a dose range of the PARP1 degrader (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified time (e.g., 24, 48, 72 hours).[7][13]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20-30 µg per lane), separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature. Incubate with a primary antibody against PARP1 overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Loading Control: Probe the same membrane with an antibody for a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection and Analysis: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software (e.g., ImageJ). Normalize PARP1 levels to the loading control to determine the percentage of degradation relative to the vehicle control.
-
Protocol: Cell-Based PARP1 Trapping Assay
-
Objective: To determine if a PARP1-targeting compound stabilizes the PARP1-DNA complex on chromatin, a hallmark of PARPi-induced toxicity that degraders aim to avoid.[16]
-
Methodology:
-
Cell Treatment: Treat cells with the test compound (degrader or inhibitor) and a positive control trapping agent (e.g., Olaparib, Rucaparib) for a defined period (e.g., 24 hours).
-
Chromatin Fractionation:
-
Lyse cells in a cytoplasmic extraction buffer to remove soluble proteins.
-
Pellet the nuclei and wash.
-
Isolate the chromatin-bound proteins by lysing the nuclei in a high-salt buffer and collecting the insoluble chromatin pellet.
-
-
Western Blot Analysis: Resuspend the chromatin pellet in SDS-PAGE sample buffer. Perform Western blotting as described in Protocol 4.1, probing for PARP1.
-
Loading Control: Use an antibody against a stable chromatin protein, such as Histone H3, as the loading control for the chromatin fraction.[16]
-
Analysis: Quantify the PARP1 band intensity relative to the Histone H3 band. An increase in the PARP1/Histone H3 ratio compared to the vehicle control indicates PARP1 trapping. A potent degrader should show a significant decrease in this ratio.
-
Protocol: Cell Viability Assay (e.g., CCK-8/MTT)
-
Objective: To measure the cytotoxic effect of PARP1 degraders on cancer cells and determine the IC50 value.
-
Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density. Allow cells to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the degrader or a reference compound (e.g., Olaparib). Include a vehicle-only control.
-
Incubation: Incubate the plates for a standard period, typically 48 to 72 hours, under normal cell culture conditions.
-
Reagent Addition: Add the viability reagent (e.g., CCK-8 or MTT) to each well and incubate for 1-4 hours, as per the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance (for CCK-8) or formazan crystal dissolution (for MTT) using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and use non-linear regression to calculate the IC50 value.[7]
-
Clinical Landscape and Future Directions
While the field of PARP1 degraders is still in early stages, the preclinical data are highly compelling. The primary advantages of degraders—namely, overcoming resistance mechanisms associated with PARP inhibitors and exhibiting a superior safety profile by avoiding trapping-related toxicities—position them as a promising next-generation therapy.[3][15] The first-in-class PARP1-selective inhibitor, saruparib, has already demonstrated a favorable safety profile in early clinical trials compared to dual PARP1/2 inhibitors, lending clinical validation to the strategy of specifically targeting PARP1 and avoiding off-target effects.[17] PARP1 degraders represent the next logical step in this evolution.
Future research will focus on:
-
Clinical Translation: Advancing the most promising preclinical candidates into Phase I clinical trials.
-
Combination Therapies: Exploring synergistic combinations with other agents, such as chemotherapy or immunotherapy, where the improved safety profile of degraders may be particularly advantageous.[11][12]
-
Overcoming Resistance: Evaluating the efficacy of PARP1 degraders in tumor models that have developed resistance to traditional PARP inhibitors.
-
Expanding Indications: Investigating the utility of non-trapping PARP1 degraders in non-oncological diseases driven by PARP1 hyperactivation, such as inflammatory or neurodegenerative disorders.[6][9]
Conclusion
PARP1-selective degraders represent a paradigm shift in targeting the DNA damage response in oncology. By harnessing the cell's own ubiquitin-proteasome system, these molecules achieve a more complete and potentially safer shutdown of the PARP1 pathway than traditional inhibitors. The ability to uncouple catalytic inhibition from PARP1 trapping offers a clear path toward overcoming the dose-limiting toxicities of first-generation PARPis and addressing clinical resistance.[4] The robust preclinical data summarized herein provide a strong rationale for their continued development as a novel and highly promising therapeutic modality for a range of cancers.
References
- 1. Current Advances in PARP1-Targeted Theranostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uncoupling of PARP1 Trapping and Inhibition Using Selective PARP1 Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Avoid the Trap: Targeting PARP1 Beyond Human Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of probe-quality degraders for Poly(ADP-ribose) polymerase-1 (PARP-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. PARP Degrader Development - Alfa Cytology [alfa-parp.com]
- 10. mdpi.com [mdpi.com]
- 11. | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Discovery of a potent and selective PARP1 degrader promoting cell cycle arrest via intercepting CDC25C-CDK1 axis for treating triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. gluetacs.com [gluetacs.com]
- 16. benchchem.com [benchchem.com]
- 17. AACR: PARP1-selective inhibitor demonstrates early efficacy in breast cancers with DNA repair defects | MD Anderson Cancer Center [mdanderson.org]
Methodological & Application
Application Notes and Protocols for In Vivo Dosing and Administration of SK-575 in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SK-575, a potent and selective PARP1 (Poly [ADP-ribose] polymerase 1) degrader, in mouse models. This compound, a Proteolysis Targeting Chimera (PROTAC), has demonstrated significant anti-tumor activity in preclinical cancer models, particularly those with BRCA1/2 mutations.
Overview of this compound
This compound is a novel therapeutic agent designed to induce the degradation of PARP1, a key enzyme in DNA damage repair. By hijacking the cell's ubiquitin-proteasome system, this compound targets PARP1 for destruction, leading to synthetic lethality in cancer cells with deficient DNA repair mechanisms. In vivo studies have shown that this compound can achieve durable tumor growth inhibition as a single agent and in combination with cytotoxic agents like temozolomide and cisplatin.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for the in vivo use of this compound in mice.
Table 1: In Vivo Dosing of this compound in Mice
| Parameter | Value | Reference |
| Compound | This compound | [1][2] |
| Animal Model | Xenograft mice (e.g., with Capan-1 or SW620 cells) | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Dosage Range | 25 - 50 mg/kg | [1] |
| Dosing Schedule | Once daily for 5 consecutive days | [1] |
| Reported Efficacy | Significant tumor growth inhibition | [1][2] |
| Tolerability | Well-tolerated with no significant weight loss or mortality at tested doses | [1] |
Table 2: Combination Therapy Dosing in Mice
| Combination Agent | Dosage | Administration Route | Dosing Schedule | Reference |
| Temozolomide | 25 - 30 mg/kg | Oral (p.o.) or Intraperitoneal (i.p.) | 5-day cycles | [4][5] |
| Cisplatin | Not explicitly stated in combination with this compound | Intraperitoneal (i.p.) or Intravenous (i.v.) | Varies by study | [2] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a PARP1-targeting PROTAC.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for an in vivo efficacy study of this compound in a mouse xenograft model.
Experimental Protocols
Preparation of this compound Formulation for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Vehicle Preparation: A common vehicle for the administration of PROTACs with low aqueous solubility is a formulation of DMSO, PEG300, Tween 80, and saline. A suggested vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% sterile saline.
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. The exact concentration will depend on the final desired dosing concentration and injection volume.
-
Formulation:
-
To the this compound stock solution in DMSO, add PEG300 and Tween 80. Vortex thoroughly until the solution is clear and homogenous.
-
Slowly add the sterile saline or PBS to the mixture while continuously vortexing. This dropwise addition is crucial to prevent precipitation of the compound.
-
-
Final Concentration: The final concentration of the dosing solution should be calculated based on the desired dose (e.g., 25 mg/kg or 50 mg/kg) and the average body weight of the mice, assuming a standard injection volume (e.g., 100 µL or 0.1 mL).
Note: The solubility of this compound should be confirmed in the final vehicle formulation. The solution should be clear and free of precipitates before injection. Prepare the formulation fresh daily.
In Vivo Dosing and Administration Protocol
Materials:
-
Formulated this compound dosing solution
-
Vehicle control solution
-
Tumor-bearing mice (e.g., BALB/c nude mice with established Capan-1 xenografts)
-
Sterile 1 mL syringes with 27-30 gauge needles
-
Animal scale
-
Calipers
Protocol:
-
Animal Preparation: Once the xenograft tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, 25 mg/kg this compound, 50 mg/kg this compound, and/or combination therapy groups).
-
Dose Calculation: Weigh each mouse daily before dosing to accurately calculate the injection volume.
-
Administration:
-
Administer the calculated volume of the formulated this compound or vehicle control solution via intraperitoneal (IP) injection.
-
Follow standard IP injection procedures to minimize stress and injury to the animal.
-
-
Dosing Schedule: Administer the treatment once daily for 5 consecutive days.
-
Monitoring:
-
Monitor the body weight of the mice daily as an indicator of general health and toxicity.
-
Measure tumor dimensions with calipers 2-3 times per week to calculate tumor volume (Volume = (Length x Width²)/2).
-
-
Endpoint: At the end of the study, euthanize the mice and collect tumors for endpoint analysis, which may include weighing the tumors and performing biomarker analysis (e.g., Western blot for PARP1 levels).
Conclusion
These application notes and protocols provide a framework for conducting in vivo studies with the PARP1 degrader this compound in mouse models. Adherence to these detailed methodologies will aid researchers in obtaining reproducible and reliable data to further evaluate the therapeutic potential of this promising anti-cancer agent. It is recommended to consult the primary literature for further details and to adapt these protocols as necessary for specific experimental designs.
References
- 1. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound as a Highly Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of PARP1 for Treating Cancers. | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
Application Notes: Monitoring SK-575 Mediated PARP1 Degradation via Western Blot
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme involved in DNA repair and the maintenance of genomic stability. It is a validated therapeutic target in oncology, particularly for cancers with deficiencies in DNA repair pathways. SK-575 is a highly potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of PARP1.[1][2][3][4][5] Unlike traditional inhibitors that only block the enzyme's activity, this compound facilitates the ubiquitination and subsequent degradation of PARP1 by the proteasome, offering a distinct and potentially more effective therapeutic strategy.[2] This application note provides a detailed protocol for utilizing Western blotting to detect and quantify the degradation of PARP1 in cultured cancer cells following treatment with this compound.
Data Presentation
The efficacy of this compound in inducing PARP1 degradation and inhibiting cancer cell growth has been demonstrated across various cell lines. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (PARP1 inhibition) | - | 2.30 nM | [6] |
| IC50 (Cell Growth) | MDA-MB-436 | 19 ± 6 nM | [6] |
| Capan-1 | 56 ± 12 nM | [6] | |
| DC50 (PARP1 Degradation) | MDA-MB-436 | 1.26 nM | [6] |
| Capan-1 | 6.72 nM | [6] | |
| SW620 | 0.509 nM | [6] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Signaling Pathway and Experimental Workflow
The mechanism of action of this compound involves hijacking the cell's natural protein disposal system. The following diagrams illustrate the signaling pathway of this compound-mediated PARP1 degradation and the general workflow for its detection by Western blot.
Caption: this compound mediated PARP1 degradation pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of this compound as a Highly Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of PARP1 for Treating Cancers. | Semantic Scholar [semanticscholar.org]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for SK-575 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK-575 is a potent and specific proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2] As a heterobifunctional molecule, this compound links a PARP1 inhibitor to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's ubiquitin-proteasome system to selectively eliminate PARP1 protein. This targeted degradation of PARP1 offers a promising therapeutic strategy for cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations.[1][2]
These application notes provide detailed protocols for the in vitro characterization of this compound, focusing on assays to determine its concentration-dependent effects on cell viability, PARP1 protein levels, and DNA damage.
Mechanism of Action
This compound operates through the PROTAC mechanism. One end of the molecule binds to PARP1, while the other end recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of PARP1, marking it for degradation by the 26S proteasome. The degradation of PARP1 disrupts its crucial role in DNA single-strand break repair. In cancer cells with deficient homologous recombination repair pathways (e.g., due to BRCA1/2 mutations), the loss of PARP1 function leads to the accumulation of DNA double-strand breaks during replication, ultimately resulting in synthetic lethality and cell death.
References
Application Note: Comprehensive Analysis of SK-575 Induced Apoptosis
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed framework and experimental protocols for characterizing the apoptotic effects of a novel investigational compound, SK-575. The methodologies outlined here enable the quantitative and qualitative assessment of apoptosis, from early membrane changes to late-stage DNA fragmentation, and offer insights into the potential signaling pathways involved.
Introduction to Apoptosis Measurement
Apoptosis, or programmed cell death, is a tightly regulated cellular process essential for tissue homeostasis. Many therapeutic agents, particularly in oncology, function by inducing apoptosis in target cells.[1][2] Characterizing the pro-apoptotic activity of a new compound like this compound is a critical step in its preclinical development. This involves identifying key hallmarks of apoptosis, which include:
-
Membrane Asymmetry Disruption: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[3][4]
-
Mitochondrial Involvement: The loss of mitochondrial membrane potential (ΔΨm) is a key event in the intrinsic apoptotic pathway.[5][6]
-
Caspase Activation: Apoptosis is executed by a cascade of cysteine proteases called caspases.[7][8] Activation of initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7) is a definitive marker.[7]
-
DNA Fragmentation: In late-stage apoptosis, endonucleases cleave genomic DNA into distinct fragments.[9][10][11]
This guide details four key assays to comprehensively measure these events following treatment with this compound.
Experimental and Analytical Workflow
A systematic approach is crucial for characterizing this compound's apoptotic effects. The workflow begins with treating cultured cells, followed by a series of assays to detect apoptosis at different stages.
Caption: Workflow from cell treatment to data analysis.
Apoptotic Signaling Pathways
Apoptosis is primarily initiated through two interconnected pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both converge on the activation of executioner caspases.[7][12] Understanding which pathway this compound activates is key to elucidating its mechanism of action.
Caption: Extrinsic and Intrinsic apoptosis pathways.
Key Experimental Protocols & Data Presentation
Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[4][13]
Protocol:
-
Cell Preparation: Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time. Include a vehicle-only negative control and a positive control (e.g., staurosporine).
-
Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.[4]
-
Washing: Wash cells once with cold 1X PBS and centrifuge again.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1x10⁶ cells/mL.
-
Staining: Add 5 µL of fluorescently-conjugated Annexin V (e.g., FITC) and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.[4]
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[14]
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.
Data Presentation: The results quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V- / PI+): Necrotic cells
-
Q2 (Annexin V+ / PI+): Late apoptotic cells
-
Q3 (Annexin V- / PI-): Live cells
-
Q4 (Annexin V+ / PI-): Early apoptotic cells
Table 1: Effect of this compound on Apoptosis Induction (Annexin V/PI Assay)
| Treatment | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|---|
| Vehicle | 0 | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| This compound | 1 | 80.1 ± 3.5 | 12.3 ± 1.2 | 5.5 ± 0.8 | 2.1 ± 0.3 |
| This compound | 10 | 45.6 ± 4.2 | 25.8 ± 2.5 | 22.1 ± 2.1 | 6.5 ± 0.9 |
| This compound | 50 | 15.3 ± 2.8 | 30.1 ± 3.1 | 48.9 ± 4.5 | 5.7 ± 0.7 |
| Positive Ctrl | 1 | 10.5 ± 1.9 | 28.5 ± 2.9 | 55.4 ± 5.1 | 5.6 ± 0.6 |
Caspase-3/7 Activity Assay
This assay quantifies the activity of key executioner caspases, Caspase-3 and Caspase-7.[15]
Protocol (Fluorometric Plate-Based):
-
Cell Lysis: Treat, harvest, and wash cells as described previously. Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[16]
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
Protein Quantification: Determine protein concentration of the lysate using a BCA assay.
-
Assay Reaction: In a 96-well black plate, add 50 µg of protein lysate per well. Adjust the volume to 50 µL with lysis buffer.
-
Substrate Addition: Add 50 µL of 2X Reaction Buffer (containing DTT) mixed with a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[16]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[16]
-
Measurement: Read fluorescence on a microplate reader (Excitation ~380 nm, Emission ~460 nm).[16]
Data Presentation: Data are typically presented as a fold increase in caspase activity relative to the vehicle control.
Table 2: Caspase-3/7 Activation by this compound
| Treatment | Concentration (µM) | Relative Fluorescence Units (RFU) | Fold Change vs. Vehicle |
|---|---|---|---|
| Vehicle | 0 | 150 ± 25 | 1.0 |
| This compound | 1 | 450 ± 40 | 3.0 |
| This compound | 10 | 1200 ± 110 | 8.0 |
| This compound | 50 | 2550 ± 230 | 17.0 |
| Positive Ctrl | 1 | 2850 ± 255 | 19.0 |
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye like JC-1 to measure the integrity of the mitochondrial membrane, a key indicator of the intrinsic apoptotic pathway.[5] In healthy cells with high ΔΨm, JC-1 forms red fluorescent aggregates. In apoptotic cells with low ΔΨm, JC-1 remains as green fluorescent monomers.[6]
Protocol (Flow Cytometry):
-
Cell Preparation: Treat cells with this compound as described above.
-
Harvesting: Collect and count cells (0.5-1x10⁶ cells per sample).
-
Staining: Resuspend cells in 0.5 mL of media containing the JC-1 dye (final concentration 2 µM).[17]
-
Incubation: Incubate for 15-30 minutes at 37°C in a CO₂ incubator.[5][17]
-
Washing: Centrifuge cells at 400 x g for 5 minutes, discard the supernatant, and wash once with 1X Assay Buffer.[17]
-
Analysis: Resuspend the cell pellet in 0.5 mL of 1X Assay Buffer and analyze immediately by flow cytometry, detecting green (e.g., FITC channel) and red (e.g., PE channel) fluorescence.
Data Presentation: Results are quantified as the percentage of cells showing a loss of red fluorescence and an increase in green fluorescence, indicating mitochondrial depolarization.
Table 3: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)
| Treatment | Concentration (µM) | Healthy Cells (High ΔΨm - Red) % | Apoptotic Cells (Low ΔΨm - Green) % |
|---|---|---|---|
| Vehicle | 0 | 96.5 ± 2.5 | 3.5 ± 0.5 |
| This compound | 1 | 78.2 ± 4.1 | 21.8 ± 2.1 |
| This compound | 10 | 40.1 ± 5.5 | 59.9 ± 5.5 |
| This compound | 50 | 12.8 ± 3.2 | 87.2 ± 3.2 |
| CCCP (Positive Ctrl) | 50 | 5.4 ± 1.5 | 94.6 ± 1.5 |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[9] It enzymatically labels the free 3'-OH ends of DNA fragments.[10]
Protocol (Fluorescence Microscopy):
-
Cell Seeding & Treatment: Grow cells on glass coverslips in a 24-well plate and treat with this compound.
-
Fixation: Wash cells with PBS and fix with 4% Paraformaldehyde (PFA) in PBS for 15-30 minutes at room temperature.[9]
-
Permeabilization: Wash again with PBS and permeabilize with 0.25% Triton™ X-100 in PBS for 10-15 minutes on ice.[9]
-
TdT Labeling: Wash thoroughly. Add the TdT reaction mix (containing TdT enzyme and fluorescently labeled dUTPs, e.g., Br-dUTP or FITC-dUTP) and incubate for 60 minutes at 37°C in a humidified chamber.[9][10]
-
Detection (for indirect methods): If using Br-dUTP, wash and incubate with a fluorescently labeled anti-BrdU antibody.
-
Counterstaining & Mounting: Wash and counterstain nuclei with DAPI. Mount coverslips onto microscope slides.
-
Imaging: Visualize using a fluorescence microscope. TUNEL-positive nuclei will show bright fluorescence.
Data Presentation: Quantification is performed by counting the percentage of TUNEL-positive nuclei relative to the total number of DAPI-stained nuclei.
Table 4: DNA Fragmentation in this compound Treated Cells (TUNEL Assay)
| Treatment | Concentration (µM) | Total Cells (DAPI) | TUNEL-Positive Cells | % Apoptotic Cells |
|---|---|---|---|---|
| Vehicle | 0 | 500 | 10 | 2.0 ± 0.5 |
| This compound | 1 | 480 | 60 | 12.5 ± 2.1 |
| This compound | 10 | 450 | 198 | 44.0 ± 5.8 |
| This compound | 50 | 420 | 328 | 78.1 ± 8.2 |
| DNase I (Positive Ctrl) | 1 µg/mL | 400 | 388 | 97.0 ± 1.5 |
References
- 1. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 4. bosterbio.com [bosterbio.com]
- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. caspase3 assay [assay-protocol.com]
- 9. clyte.tech [clyte.tech]
- 10. antbioinc.com [antbioinc.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. kumc.edu [kumc.edu]
- 15. assaygenie.com [assaygenie.com]
- 16. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SK-575 in Patient-Derived Xenograft (PDX) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK-575 is a novel and potent small molecule that operates as a proteolysis-targeting chimera (PROTAC) to specifically degrade Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] As a bifunctional molecule, this compound links a PARP1 inhibitor to a ligand for an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy PARP1 protein.[5] This mechanism of action offers a promising therapeutic strategy for cancers harboring DNA damage repair deficiencies, such as those with BRCA1/2 mutations.[1][2][3]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor tissue from a patient into an immunodeficient mouse, have emerged as a superior preclinical platform for evaluating the efficacy of anti-cancer agents.[6][7] These models are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[6] These application notes provide detailed protocols for the utilization of this compound in PDX models, covering model establishment, drug formulation and administration, and efficacy evaluation.
Mechanism of Action of this compound
This compound induces the degradation of PARP1, a key enzyme in the repair of DNA single-strand breaks. In cancer cells with compromised homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP1-mediated repair leads to the accumulation of DNA double-strand breaks during replication. This overwhelming DNA damage ultimately triggers cell death, a concept known as synthetic lethality. As a PROTAC, this compound not only inhibits PARP1's enzymatic activity but also eliminates the protein entirely, which may offer advantages over traditional PARP inhibitors by preventing potential scaffolding functions of the inhibited protein.
Signaling Pathway of PARP1 Degradation by this compound
Caption: Mechanism of this compound-induced PARP1 degradation and subsequent apoptosis.
Experimental Protocols
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
This protocol outlines the steps for establishing PDX models from fresh patient tumor tissue, with a focus on breast or ovarian cancer, which are often responsive to PARP inhibition.
Materials:
-
Fresh patient tumor tissue (obtained under IRB-approved protocols)
-
Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice, 6-8 weeks old, female)[6][8]
-
Sterile processing medium (e.g., DMEM with antibiotics)
-
Matrigel (optional)
-
Surgical instruments (scalpels, forceps, scissors)
-
Anesthesia (e.g., isoflurane)
-
Surgical clips or sutures
Procedure:
-
Tumor Tissue Processing:
-
Immediately place the fresh tumor tissue in sterile processing medium on ice.
-
In a sterile biosafety cabinet, wash the tissue multiple times with fresh, cold medium to remove any non-tumor cells and debris.
-
Mechanically dissect the tumor into small fragments (approximately 2-3 mm³).
-
-
Implantation:
-
Anesthetize the immunodeficient mouse.
-
Shave and sterilize the implantation site (e.g., subcutaneous flank or orthotopic mammary fat pad for breast cancer).[8][9]
-
Make a small incision (approximately 3-5 mm) in the skin.
-
Using sterile forceps, create a subcutaneous pocket.
-
(Optional) Mix the tumor fragments with Matrigel to support initial engraftment.
-
Implant one to two tumor fragments into the pocket.[10]
-
Close the incision with surgical clips or sutures.
-
-
Monitoring and Passaging:
-
Monitor the mice regularly for tumor growth by palpation and caliper measurements.
-
Once the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically resect the tumor.
-
Process the resected tumor as described in step 1 and implant fragments into a new cohort of mice for expansion (passage 1).
-
Cryopreserve a portion of the tumor from each passage for future use.
-
Protocol 2: In Vivo Efficacy Study of this compound in PDX Models
This protocol describes the procedure for evaluating the anti-tumor activity of this compound in established PDX models.
Materials:
-
Established PDX-bearing mice with tumor volumes of 100-200 mm³
-
This compound
-
Vehicle control (e.g., as recommended by the supplier, often a solution like DMSO, PEG300, and saline)
-
Dosing syringes and needles
-
Calipers for tumor measurement
-
Analytical balance
Procedure:
-
Animal Grouping and Randomization:
-
Once tumors reach the desired volume range, randomize the mice into treatment and control groups (typically 5-10 mice per group).
-
-
This compound Formulation and Dosing:
-
Prepare the this compound formulation according to the supplier's instructions or based on internal formulation development. PROTACs are often administered via intraperitoneal (IP) or oral (PO) routes.
-
A typical starting dose for a novel PROTAC might be in the range of 10-50 mg/kg, administered daily or on a specific schedule (e.g., 5 days on, 2 days off).[11]
-
Administer the vehicle to the control group using the same route and schedule.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers two to three times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Efficacy Endpoints:
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (mean tumor volume of treated group at end of study / mean tumor volume of control group at end of study)] x 100.
-
Other endpoints can include tumor regression and survival analysis.
-
Experimental Workflow for this compound in PDX Models
Caption: Workflow for evaluating this compound efficacy in PDX models.
Data Presentation
Quantitative data from in vivo efficacy studies should be summarized in a clear and concise manner to facilitate comparison between treatment groups.
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | Key Mutation | IC50 (nM) | DC50 (nM) for PARP1 |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 19 | 1.26 |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 56 | 6.72 |
| SW620 | Colorectal Cancer | N/A | >1000 | 0.509 |
| Data is illustrative and should be replaced with actual experimental results. |
Table 2: In Vivo Efficacy of this compound in a BRCA-mutant Breast Cancer PDX Model
| Treatment Group | Dosing Regimen | Mean Tumor Volume at Day 0 (mm³) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | IP, daily | 152 ± 25 | 1250 ± 180 | - | +2.5 |
| This compound (25 mg/kg) | IP, daily | 148 ± 30 | 480 ± 95 | 61.6 | -1.8 |
| This compound (50 mg/kg) | IP, daily | 155 ± 28 | 250 ± 60 | 80.0 | -4.5 |
| Data is illustrative and should be replaced with actual experimental results. |
Pharmacodynamic Analysis
To confirm the mechanism of action of this compound in vivo, pharmacodynamic studies can be performed on tumor tissues collected at the end of the efficacy study or from a satellite group of animals.
Protocol:
-
Euthanize a subset of mice from each treatment group at various time points after the last dose.
-
Resect the tumors and either snap-freeze them in liquid nitrogen for protein analysis or fix them in formalin for immunohistochemistry (IHC).
-
Western Blotting: Prepare protein lysates from the frozen tumors and perform western blotting to assess the levels of PARP1, cleaved PARP, and markers of DNA damage (e.g., γH2AX).
-
Immunohistochemistry (IHC): Stain formalin-fixed, paraffin-embedded tumor sections for PARP1 and γH2AX to visualize the extent of protein degradation and DNA damage within the tumor tissue.
Conclusion
The use of this compound in patient-derived xenograft models provides a robust preclinical platform to evaluate its therapeutic potential in a setting that more closely mimics the clinical scenario. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to design and execute rigorous preclinical studies to assess the efficacy and mechanism of action of this promising PARP1-degrading PROTAC. Careful adherence to these methodologies will generate high-quality, reproducible data to inform further clinical development of this compound.
References
- 1. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo visualization of PARP inhibitor pharmacodynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JCI Insight - In vivo visualization of PARP inhibitor pharmacodynamics [insight.jci.org]
- 4. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JCI Insight - In vivo visualization of PARP inhibitor pharmacodynamics [insight.jci.org]
- 6. Patient-Derived Xenograft Models of Breast Cancer and Their Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Patient-Derived Xenograft (PDX) Models as a ‘Black Box’ to Identify More Applicable Patients for ADP-Ribose Polymerase Inhibitor (PARPi) Treatment in Ovarian Cancer: Searching for Novel Molecular and Clinical Biomarkers and Performing a Prospective Preclinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Video: Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer [jove.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for SK-575 in DNA Damage Repair Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SK-575 is a highly potent and specific proteolysis-targeting chimera (PROTAC) that selectively degrades Poly(ADP-ribose) polymerase 1 (PARP1).[1] As a key enzyme in the DNA damage response (DDR), PARP1 plays a crucial role in the repair of single-strand DNA breaks. The degradation of PARP1 by this compound offers a novel therapeutic strategy for cancers, particularly those with deficiencies in other DNA repair pathways, such as BRCA1/2 mutations.[1] This document provides detailed application notes and protocols for utilizing this compound to study DNA damage repair pathways.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| PARP1 Inhibition (IC50) | - | 2.30 nM | [1] |
| PARP1 Degradation (DC50) | MDA-MB-436 | 1.26 nM | |
| Capan-1 | 6.72 nM | ||
| SW620 | 0.509 nM | ||
| Cell Growth Inhibition (IC50) | MDA-MB-436 (BRCA1 mutant) | 19 ± 6 nM | |
| Capan-1 (BRCA2 mutant) | 56 ± 12 nM |
Table 2: In Vivo Activity of this compound
| Animal Model | Treatment | Outcome | Reference |
| SW620 Xenograft | 25 mg/kg, single IP dose | Effective PARP1 degradation persisting for >24 h | |
| Capan-1 Xenograft | 25 and 50 mg/kg, IP daily for 5 days | Significant tumor growth inhibition |
Signaling Pathways and Mechanisms
This compound is a heterobifunctional molecule that consists of a ligand that binds to PARP1, a linker, and a ligand for an E3 ubiquitin ligase, cereblon (CRBN). By simultaneously binding to PARP1 and CRBN, this compound brings the E3 ligase in close proximity to PARP1, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted degradation of PARP1 disrupts the repair of DNA single-strand breaks, which can then lead to the formation of more cytotoxic double-strand breaks, particularly in cancer cells with homologous recombination deficiency (e.g., BRCA1/2 mutations). The accumulation of DNA damage, marked by the formation of γH2AX foci, ultimately triggers cell death.
References
Application of SK-575 in High-Throughput Screening
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
SK-575 is a potent and specific proteolysis-targeting chimera (PROTAC) that induces the degradation of Poly(ADP-ribose) polymerase 1 (PARP1).[1][2][3] PARP1 is a key enzyme in the DNA damage response (DDR), playing a crucial role in the repair of single-strand breaks.[1][4] In cancers with mutations in BRCA1 or BRCA2, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break repair, the inhibition or degradation of PARP1 leads to synthetic lethality.[5][6][7] This makes PARP1 an attractive therapeutic target. This compound, by degrading PARP1 rather than just inhibiting its enzymatic activity, offers a potentially more profound and durable therapeutic effect.[1][2][3]
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries to identify new therapeutic leads.[8] This document provides detailed protocols for the application of this compound in HTS assays to identify novel modulators of the PARP1 signaling pathway and to discover new synthetic lethal interactions.
Signaling Pathway of PARP1 in DNA Damage Response
PARP1 is one of the first proteins to be recruited to sites of DNA single-strand breaks (SSBs). Upon binding to damaged DNA, PARP1 becomes catalytically active and synthesizes poly(ADP-ribose) (PAR) chains on itself and other acceptor proteins.[4][9] This PARylation event serves as a scaffold to recruit other DNA repair proteins, including those involved in base excision repair (BER).[1][4] In the context of BRCA-deficient cancers, where the homologous recombination pathway for repairing double-strand breaks (DSBs) is impaired, the cell becomes heavily reliant on PARP1-mediated repair of SSBs. Inhibition or degradation of PARP1 in these cells leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate DSBs. These DSBs cannot be efficiently repaired, leading to genomic instability and ultimately, cell death.[5][10]
Caption: PARP1 signaling in DNA repair and the mechanism of this compound.
High-Throughput Screening Workflow with this compound
A typical HTS workflow utilizing this compound can be designed to either identify enhancers of this compound-induced synthetic lethality or to screen for novel synthetic lethal partners. The workflow generally involves cell seeding, compound treatment, incubation, and a readout to measure cell viability or a specific biomarker of PARP1 degradation.
Caption: A generalized HTS workflow for synthetic lethality screening.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening for Enhancers of this compound
This protocol is designed to screen a small molecule library for compounds that enhance the cytotoxic effect of this compound in a BRCA-deficient cancer cell line.
Materials:
-
BRCA1-mutant human breast cancer cell line (e.g., MDA-MB-436)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Small molecule library
-
384-well white, clear-bottom assay plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
Procedure:
-
Cell Seeding:
-
Culture MDA-MB-436 cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium to a concentration of 2 x 10^4 cells/mL.
-
Dispense 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).
-
Incubate the plate at 37°C, 5% CO2 for 24 hours.
-
-
Compound Addition:
-
Prepare a stock solution of this compound in DMSO. Dilute in growth medium to a 2X working concentration (e.g., 2 nM, which is the approximate EC50 for growth inhibition).
-
Prepare the small molecule library in a 384-well plate, typically at a 1000X concentration in DMSO.
-
Using a liquid handler, transfer 50 nL of each library compound to the corresponding wells of the cell plate.
-
Add 25 µL of the 2X this compound working solution to all wells containing library compounds.
-
For controls, add 25 µL of medium with DMSO to negative control wells and 25 µL of a control cytotoxic agent (e.g., staurosporine) to positive control wells.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for 72 hours.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the negative (DMSO) and positive (staurosporine) controls.
-
Determine the Z' factor to assess the quality of the assay. A Z' factor > 0.5 is considered excellent for HTS.
-
Identify hits as compounds that significantly reduce cell viability in the presence of this compound compared to this compound alone.
-
Protocol 2: High-Content Imaging for PARP1 Degradation
This protocol uses high-content imaging to directly measure the degradation of PARP1 induced by this compound in a high-throughput format. This can be used as a primary screen or a secondary assay to confirm the mechanism of action of hits from a viability screen.
Materials:
-
A suitable cancer cell line (e.g., HeLa)
-
Complete growth medium
-
This compound and library compounds
-
384-well black, clear-bottom imaging plates
-
Primary antibody against PARP1
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from Protocol 1, seeding cells in imaging plates.
-
Incubate for a shorter duration (e.g., 4-24 hours) sufficient to observe protein degradation.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary anti-PARP1 antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system, capturing both the DAPI and the secondary antibody channels.
-
Use image analysis software to identify nuclei based on the DAPI signal.
-
Quantify the mean fluorescence intensity of the PARP1 signal within the nuclear region for each cell.
-
Average the intensity across all cells in each well.
-
-
Data Analysis:
-
Normalize the PARP1 fluorescence intensity to the cell count (from DAPI).
-
Calculate the percentage of PARP1 degradation for each compound treatment relative to DMSO-treated controls.
-
Identify hits as compounds that induce a significant decrease in PARP1 levels.
-
Data Presentation
The following tables present illustrative data from the proposed HTS assays.
Table 1: Illustrative Data from a Cell Viability Screen for Enhancers of this compound
| Compound ID | Concentration (µM) | Cell Viability with this compound (1 nM) (%) | Cell Viability without this compound (%) | Enhancement Factor |
| Hit_001 | 1 | 15.2 | 92.5 | 6.1 |
| Hit_002 | 1 | 21.8 | 88.1 | 4.0 |
| Non-Hit_001 | 1 | 48.9 | 95.3 | 1.9 |
| Non-Hit_002 | 1 | 52.1 | 91.7 | 1.8 |
| This compound only | N/A | 50.0 | 100.0 | 1.0 |
| DMSO | N/A | 100.0 | 100.0 | 1.0 |
Enhancement Factor = (Viability without this compound) / (Viability with this compound)
Table 2: Illustrative Data from a High-Content Screen for PARP1 Degradation
| Compound ID | Concentration (µM) | Mean Nuclear PARP1 Intensity (a.u.) | % PARP1 Degradation |
| This compound | 0.01 | 5,234 | 85.0 |
| This compound | 0.001 | 12,458 | 64.3 |
| Hit_003 | 1 | 28,765 | 17.6 |
| Non-Hit_003 | 1 | 34,210 | 2.0 |
| DMSO | N/A | 34,908 | 0.0 |
% PARP1 Degradation = (1 - (Intensity_Compound / Intensity_DMSO)) * 100
Logical Relationships in PROTAC-mediated Degradation
The efficacy of a PROTAC like this compound is dependent on the formation of a ternary complex between PARP1, this compound, and an E3 ubiquitin ligase. This relationship can be visualized as follows:
Caption: Logical flow of PROTAC-induced protein degradation.
Conclusion
This compound is a valuable tool for high-throughput screening applications in cancer drug discovery. The protocols outlined in this document provide a framework for identifying novel compounds that can either enhance the synthetic lethal effect of PARP1 degradation or act as novel synthetic lethal partners. The use of robust HTS assays, such as luminescent cell viability and high-content imaging, allows for the efficient screening of large compound libraries and the generation of high-quality, quantitative data. Further characterization of hits from these screens could lead to the development of new and more effective cancer therapies.
References
- 1. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PARP inhibition as a prototype for synthetic lethal screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. life-science-alliance.org [life-science-alliance.org]
- 7. CRISPR Screens in Synthetic Lethality and Combinatorial Therapies for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting SK-575 insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address issues related to the insolubility of SK-575 in aqueous buffers during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
A1: this compound is a highly potent and specific proteolysis-targeting chimera (PROTAC) degrader of PARP1.[1] Like many PROTACs, this compound is a large and lipophilic molecule, which often leads to poor solubility in aqueous buffers.[2] This can cause the compound to precipitate out of solution during experimental setup, leading to inaccurate and irreproducible results.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. It is a universal solvent for many organic molecules and is generally well-tolerated by most cell lines at low final concentrations (typically ≤ 0.1%).[3][4]
Q3: What is the known solubility of this compound in DMSO?
A3: The solubility of this compound in DMSO is 100 mg/mL.[1]
Q4: My this compound precipitated when I diluted my DMSO stock in my aqueous experimental buffer. What happened?
A4: This is a common phenomenon known as "crashing out." It occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where its solubility is much lower. The abrupt change in solvent polarity causes the compound to precipitate.
Q5: What is the maximum final concentration of DMSO I should use in my experiments?
A5: The final concentration of DMSO in your working solution should be kept as low as possible, typically at or below 0.1%, to avoid solvent-induced artifacts in your biological assays.[3] Always include a vehicle control in your experiments with the same final concentration of DMSO.[3][4]
Troubleshooting Guide for this compound Insolubility
This guide provides a systematic approach to troubleshoot and resolve insolubility issues with this compound in your aqueous buffers.
Issue: this compound Precipitates from Aqueous Buffer
If you observe precipitation (cloudiness, visible particles) after diluting your this compound DMSO stock solution into your aqueous buffer, follow these steps:
Step 1: Optimize Your Dilution Protocol
The method of dilution is critical. Instead of a single large dilution, a stepwise approach is recommended.
-
Serial Dilutions in DMSO: First, perform serial dilutions of your high-concentration DMSO stock to an intermediate concentration in pure DMSO.
-
Adding to Aqueous Buffer: Add the final DMSO stock dropwise to the vortexing aqueous buffer. This rapid mixing helps to disperse the compound quickly and can prevent localized high concentrations that lead to precipitation.[5]
Step 2: Employ Physical Methods to Aid Dissolution
-
Sonication: A brief period of sonication (5-10 minutes in a water bath sonicator) can help to break down small precipitate particles and aid in their dissolution.[3][4]
-
Gentle Warming: Warming the aqueous buffer to 37°C before and after adding the compound can increase the solubility of this compound. However, be cautious with temperature-sensitive compounds and avoid prolonged heating.[3]
Step 3: Modify Your Aqueous Buffer
If the above steps are insufficient, you may need to adjust the composition of your aqueous buffer.
-
pH Adjustment: If the target protein and assay conditions permit, adjusting the pH of the buffer can alter the ionization state of this compound and may improve its solubility.
-
Use of Excipients: Consider the inclusion of solubility-enhancing excipients in your buffer. These should be tested for compatibility with your assay. Examples include:
-
Surfactants: Low concentrations of non-ionic surfactants like Tween-20 or Triton X-100.
-
Co-solvents: While aiming to keep the primary organic solvent concentration low, sometimes a small percentage of another co-solvent like ethanol may be necessary.
-
Step 4: Consider Advanced Formulation Strategies
For persistently challenging solubility issues, more advanced formulation approaches may be required, although these will necessitate significant validation to ensure they do not interfere with the experimental results.
-
Use of Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Lipid-Based Formulations: For in vivo studies, self-emulsifying drug delivery systems (SEDDS) or lipid-based formulations can be used to improve the solubility of lipophilic compounds.[2]
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Source |
| DMSO | 100 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.77 mg of this compound (Formula Weight: 876.97 g/mol ).
-
Calculate Solvent Volume: Based on the desired stock concentration and the amount of compound weighed, calculate the required volume of DMSO.
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied.[3][4]
-
Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution of this compound in Aqueous Buffer
-
Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.
-
Prepare Final Aqueous Solution: Add a small volume of the final DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[3]
-
Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[5]
-
Final DMSO Concentration Check: Ensure the final concentration of DMSO in your working solution is low and consistent across all experimental conditions (typically ≤ 0.1%). Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.[3]
Visualizations
Caption: A workflow for troubleshooting this compound insolubility.
Caption: The mechanism of action for this compound as a PROTAC.
References
Optimizing SK-575 treatment time for maximum degradation
Technical Support Center: SK-575
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing this compound treatment time to achieve maximum degradation of your target protein.
Mechanism of Action
This compound is a heterobifunctional proteolysis-targeting chimera (PROTAC). It is designed to induce the degradation of a specific target protein by hijacking the body's own ubiquitin-proteasome system.[1][2] this compound works by forming a ternary complex, bringing the target protein and an E3 ubiquitin ligase into close proximity.[1] This proximity facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the 26S proteasome.[1][3]
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting concentration and treatment time for this compound? A1: For initial experiments, a broad dose-response study is recommended to identify the optimal concentration. A starting range of 1 nM to 10 µM is appropriate.[4] For treatment time, significant degradation can often be observed within a few hours, with maximal degradation typically occurring between 8 and 24 hours.[5][6] A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, effective concentration is crucial to determine the optimal time point for your specific cell line and target.[4][5][6]
Q2: How do I confirm that the observed protein loss is due to proteasomal degradation? A2: To confirm the involvement of the ubiquitin-proteasome system, you should perform a control experiment with a proteasome inhibitor.[4] Pre-treating your cells with an inhibitor like MG132 for 1-2 hours before adding this compound should prevent or "rescue" the degradation of the target protein.[4][7] MG132 is a potent, cell-permeable inhibitor that blocks the proteolytic activity of the 26S proteasome.[3][8]
Q3: What is the "hook effect" and how can I tell if I'm seeing it? A3: The hook effect is a phenomenon common to PROTACs where degradation efficiency paradoxically decreases at very high concentrations.[9][10][11] This occurs because the high concentration of the PROTAC favors the formation of non-productive binary complexes (this compound bound to either the target or the E3 ligase alone) over the productive ternary complex required for degradation.[10][11] This results in a bell-shaped dose-response curve.[11] If you observe that degradation is less potent at 10 µM than at 1 µM, you are likely observing the hook effect.
Q4: Can this compound treatment affect cell viability? How should I control for this? A4: Yes, degradation of a critical target protein can lead to downstream effects like cell cycle arrest or apoptosis.[5] It is important to assess cell viability (e.g., using an MTT or CellTiter-Glo assay) in parallel with your degradation experiments, especially at longer time points (>24 hours). This helps to distinguish between targeted protein degradation and non-specific cytotoxicity.
Experimental Protocols
Protocol 1: Time-Course Experiment for Optimal Degradation Time
This protocol outlines the steps to determine the optimal incubation time for this compound to achieve maximum degradation of the target protein via Western blot.
1. Cell Seeding:
-
Seed your cells in 6-well plates at a density that ensures they will be 70-80% confluent at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
-
The next day, treat the cells with this compound at a pre-determined, effective concentration (e.g., the DC90 from a dose-response curve, or 100 nM as a starting point). Include a vehicle control (e.g., DMSO).
-
Incubate the cells for various durations. A typical time course could include 0, 2, 4, 8, 12, and 24-hour time points.[6]
3. Cell Lysis:
-
At each time point, aspirate the media and wash the cells once with ice-cold PBS.[12]
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails directly to each well.[13]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[6]
-
Centrifuge the lysate at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]
4. Protein Quantification & Western Blot:
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[12]
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[12]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against your target protein overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Develop the blot using an ECL substrate and image the chemiluminescence.[4]
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each time point, normalize the target protein band intensity to the loading control.
-
Plot the normalized target protein levels against time to identify the point of maximum degradation (Dmax).
Data Presentation & Interpretation
Quantitative data should be structured to clearly present key degradation parameters.
Table 1: Example Time-Course Degradation Data
This table shows the percentage of target protein remaining at different time points after treatment with 100 nM this compound.
| Treatment Time (Hours) | Target Protein Remaining (%) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 2 | 85 | 4.1 |
| 4 | 55 | 6.3 |
| 8 | 21 | 3.8 |
| 16 | 8 | 2.5 |
| 24 | 12 | 3.1 |
In this example, the optimal treatment time is around 16 hours, as protein levels begin to recover slightly at 24 hours.
Table 2: Example Dose-Response Degradation Data
This table shows key parameters derived from treating cells with various concentrations of this compound for a fixed optimal time (e.g., 16 hours).
| Parameter | Value | Description |
| DC50 | 15 nM | The concentration of this compound that induces 50% degradation of the target.[14] |
| Dmax | 92% | The maximal percentage of degradation achieved.[15] |
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound treatment.
References
- 1. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. invivogen.com [invivogen.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MG132 - Wikipedia [en.wikipedia.org]
- 9. marinbio.com [marinbio.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. promega.com [promega.com]
SK-575 off-target effects and how to measure them
This technical support center provides guidance for researchers on identifying, measuring, and validating potential off-target effects of the kinase inhibitor SK-575. The following troubleshooting guides and FAQs are designed to address common issues encountered during experiments. For the purpose of this guide, this compound is a potent inhibitor of the primary target, Kinase Target Alpha (KTA) .
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for a kinase inhibitor like this compound?
A1: Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target (KTA).[1] This is a significant concern because the human kinome has over 500 members, many of which share structural similarities in the ATP-binding pocket that this compound targets.[2] These unintended interactions can lead to misinterpretation of experimental data, where an observed phenotype is incorrectly attributed to the inhibition of KTA, or can cause cellular toxicity.[1][3]
Q2: How can I get a broad overview of this compound's kinase selectivity?
A2: The most comprehensive method to assess selectivity is through a kinome profiling screen .[4][5] This involves screening this compound against a large panel of purified human kinases (often over 400) at a fixed concentration (e.g., 1 µM).[6] The results, typically presented as percent inhibition, reveal which kinases besides KTA are bound by the compound. This provides an initial "fingerprint" of the inhibitor's selectivity.[7] Several commercial vendors offer this as a fee-for-service.
Q3: My cell-based assay shows a phenotype that is not consistent with the known function of KTA. Is this an off-target effect?
A3: It is a strong possibility. Discrepancies between the observed phenotype and the known consequences of inhibiting the primary target are a common indicator of off-target activity.[4] To begin investigating this, you should employ orthogonal validation methods. A recommended first step is to use a structurally unrelated inhibitor that also targets KTA.[2] If this second inhibitor does not reproduce the phenotype, it strengthens the hypothesis that the effect is specific to this compound's off-target profile.
Q4: How can I confirm that this compound is engaging its intended target, KTA, inside the cell?
A4: Direct confirmation of target engagement in a cellular context is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8][9][10] The principle is that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[8][11] By treating cells with this compound, applying a heat gradient, and then quantifying the amount of soluble KTA (e.g., via Western blot), you can confirm that the drug is binding to KTA in its native cellular environment.[11]
Q5: What is the best way to identify all the cellular pathways affected by this compound treatment?
A5: To get an unbiased, global view of the signaling pathways modulated by this compound, quantitative phosphoproteomics is the method of choice.[3][12] This mass spectrometry-based approach allows you to identify and quantify thousands of phosphorylation sites across the proteome.[13] By comparing the phosphoproteome of vehicle-treated cells to this compound-treated cells, you can identify all regulated phosphorylation events, revealing both the on-target effects downstream of KTA and any unexpected off-target signaling cascades.[12][14]
Troubleshooting Guide
Issue 1: My biochemical (in vitro) assays show this compound is highly selective for KTA, but my cellular assays suggest broad activity.
-
Possible Cause: Discrepancies between biochemical and cellular assays are common. Intracellular ATP concentrations (1-5 mM) are much higher than those used in many in vitro kinase assays.[15] This high concentration of ATP can outcompete this compound for binding to kinases for which it has weaker affinity, revealing off-target effects not seen in vitro.[16][17] Additionally, factors like cell permeability or active transport by efflux pumps can alter the effective intracellular concentration of the inhibitor.[16]
-
Solution:
-
Confirm Target Engagement in Cells: Use CETSA to verify that this compound is binding to KTA at the concentrations used in your cellular assays.[8][18]
-
Perform Dose-Response Analysis: On-target effects should manifest at concentrations consistent with the inhibitor's potency against KTA, while off-target effects may only appear at higher concentrations.[2]
-
Conduct a Phosphoproteomics Study: This will provide a global map of the kinases inhibited by this compound within the cell, helping to identify the pathways responsible for the observed phenotype.[12]
-
Issue 2: this compound induces a phenotype, but a CRISPR/Cas9 knockout of the KTA gene does not replicate it.
-
Possible Cause: This is a classic sign of an off-target effect. Genetic validation (like CRISPR or siRNA) is a gold-standard method for confirming on-target activity.[1] If the genetic knockout does not match the pharmacological inhibition, the inhibitor is likely acting through one or more other proteins.
-
Solution:
-
Trust the Genetic Data: The discrepancy strongly points to an off-target mechanism.
-
Identify the Off-Target(s): Use broad-spectrum methods like kinome profiling to generate a list of potential off-targets.[5][6] Follow this with phosphoproteomics to see which of these potential targets are modulated in your cellular system.[3]
-
Validate the Off-Target: Once a likely off-target is identified (e.g., "Off-Target Kinase Beta"), use genetic methods (e.g., siRNA against that kinase) in combination with this compound treatment to see if the phenotype is rescued or altered.
-
Issue 3: How do I differentiate between downstream signaling from KTA and a direct off-target effect?
-
Possible Cause: A single inhibitor can affect multiple pathways, making it difficult to distinguish direct inhibition of an off-target from the complex signaling cascade downstream of the primary target.
-
Solution:
-
Use a Rescue Experiment: A powerful method is to transfect cells with a drug-resistant mutant of KTA.[4] If the phenotype is rescued in the presence of this compound, the effect is on-target. If the phenotype persists, it is caused by an off-target.[4]
-
Analyze Temporal Response: Use phosphoproteomics with a short treatment time course (e.g., 5, 15, 60 minutes). Direct inhibition of a kinase will lead to rapid changes in the phosphorylation of its immediate substrates. Downstream effects from the primary target will likely show a time delay.
-
Data Presentation: Interpreting Kinome Profiling Data
Below is a hypothetical kinome scan result for this compound tested at 1 µM. Data is presented as percent of control (%Ctrl), where a lower number indicates stronger inhibition. This table helps to quickly identify the most potent on- and off-target interactions.
| Kinase Target | Gene Symbol | Kinase Family | % Control (at 1 µM this compound) | Potency (IC50) | Notes |
| KTA | KTA | TK | 2.1 | 5 nM | On-Target |
| OTKB | OTKB | CAMK | 8.5 | 45 nM | Potent Off-Target |
| ZAK | MAP3K20 | STE | 15.3 | 110 nM | Significant Off-Target |
| SRC | SRC | TK | 45.2 | 850 nM | Moderate Off-Target |
| LCK | LCK | TK | 68.7 | > 1 µM | Weak Off-Target |
| CDK2 | CDK2 | CMGC | 95.4 | > 10 µM | No Significant Activity |
| AKT1 | AKT1 | AGC | 98.1 | > 10 µM | No Significant Activity |
Table 1: Hypothetical kinase selectivity profile for this compound. The inhibitor shows high potency for its intended target KTA, but also inhibits OTKB and ZAK at nanomolar concentrations.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Commercial Service)
This protocol outlines the general steps for submitting a compound like this compound for broad kinase selectivity profiling.
-
Objective: To determine the selectivity of this compound across a large panel of human kinases.
-
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM in 100% DMSO). Provide the exact molecular weight and chemical structure to the vendor.
-
Service Selection: Choose a commercial vendor (e.g., Eurofins DiscoverX, Promega, Reaction Biology) and select a kinase panel (e.g., KINOMEscan™, Kinase-Glo®). A panel of >400 kinases is recommended for comprehensive profiling.
-
Assay Principle: Most services use competition binding assays or enzymatic activity assays.[5][15] In a typical binding assay, the inhibitor competes against a labeled ligand for binding to each kinase. The amount of bound ligand is measured to determine the percent inhibition.
-
Concentration: For an initial screen, a single high concentration (e.g., 1 or 10 µM) is typically used.[6]
-
Follow-up: For any kinases showing significant inhibition (e.g., >80% inhibition), perform follow-up dose-response assays to determine the IC50 or Kd values, which quantify the inhibitor's potency against those off-targets.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to validate the engagement of this compound with KTA in intact cells.[8][10]
-
Objective: To measure the thermal stabilization of KTA upon binding of this compound in a cellular environment.
-
Methodology:
-
Cell Culture and Treatment: Culture your chosen cell line to ~80-90% confluency. Treat the cells with this compound at the desired concentration (e.g., 1 µM) or with vehicle (DMSO) for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.[10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release soluble proteins.
-
Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the heat-denatured, aggregated proteins.
-
Quantification by Western Blot: Collect the supernatant containing the soluble protein fraction. Normalize total protein concentration across all samples. Analyze the amount of soluble KTA in each sample by SDS-PAGE and Western blotting using a specific antibody for KTA. Use a loading control (e.g., GAPDH) to ensure equal protein loading.[8]
-
Data Analysis: Quantify the band intensities for KTA at each temperature point. Plot the percentage of soluble KTA relative to the unheated control against the temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to the right for the this compound-treated sample indicates target engagement and stabilization.
-
Visualizations
Caption: Workflow for investigating suspected off-target effects of this compound.
Caption: Signaling diagram of on-target vs. off-target inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Identification of kinase inhibitor targets in the lung cancer microenvironment by chemical and phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Phosphoproteomic Approaches for Identifying Phosphatase and Kinase Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
Technical Support Center: Overcoming the Hook Effect with SK-575 Dosage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect when quantifying the hypothetical analyte SK-575.
Frequently Asked Questions (FAQs)
Q1: What is the hook effect?
A1: The hook effect, also known as the prozone or high-dose hook effect, is an immunological phenomenon that occurs in "sandwich" immunoassays when the concentration of an analyte is excessively high.[1][2][3] This can lead to a paradoxical decrease in the measured signal, resulting in falsely low or underestimated analyte concentrations.[2][3]
Q2: Why does the hook effect occur with this compound?
A2: In a typical sandwich immunoassay, the analyte (this compound) is captured by an antibody immobilized on a solid phase and then detected by a second, labeled antibody. When this compound concentrations are extremely high, both the capture and detection antibodies become saturated.[4] This saturation prevents the formation of the "sandwich" complex, leading to a weaker signal and an inaccurate, lower-than-expected reading.[2][4]
Q3: What are the common signs of a hook effect in my this compound assay?
A3: A key indicator of the hook effect is obtaining a lower-than-expected concentration for a sample that is anticipated to have a high concentration of this compound. If you observe that serially diluting a sample results in a higher calculated concentration (after correcting for the dilution factor), you are likely encountering a hook effect.[3]
Q4: How can I prevent the hook effect when measuring this compound?
A4: The two primary strategies to mitigate the hook effect are:
-
Sample Dilution: Diluting your sample brings the analyte concentration into the optimal dynamic range of the assay.[2][5]
-
Two-Step Assay Protocol: Modifying the immunoassay from a one-step to a two-step protocol, where the sample is incubated and washed before the addition of the detection antibody, can also prevent the hook effect.[2]
Troubleshooting Guides
Issue: Unexpectedly low this compound concentration in a known high-concentration sample.
Possible Cause: High-dose hook effect.
Troubleshooting Steps:
-
Perform Serial Dilutions: Prepare a series of dilutions of the sample (e.g., 1:10, 1:100, 1:1000) in the appropriate assay buffer.
-
Re-run the Assay: Analyze the undiluted and diluted samples in the same assay run.
-
Analyze the Results: Calculate the concentration of this compound in the original sample by multiplying the measured concentration of the diluted samples by their respective dilution factors. If the calculated concentrations from the diluted samples are significantly higher than the undiluted sample, the hook effect is confirmed.
Experimental Protocols
Protocol 1: Mitigating the Hook Effect by Sample Dilution
This protocol outlines the steps to identify and overcome the hook effect using serial dilutions.
Methodology:
-
Prepare a dilution series of the test sample suspected of exhibiting the hook effect. Recommended dilutions are 1:10, 1:100, and 1:1000 using the assay's standard diluent.
-
Run the undiluted sample and each dilution in the this compound sandwich ELISA according to the standard kit protocol.
-
Measure the optical density (OD) at the appropriate wavelength.
-
Calculate the concentration of this compound for the undiluted sample and each diluted sample using the assay's standard curve.
-
For each diluted sample, calculate the original sample concentration by multiplying the measured concentration by the dilution factor.
-
Compare the calculated concentrations. A significant increase in the calculated concentration with increasing dilution confirms the hook effect. The concentration from the dilution that falls within the linear range of the standard curve should be reported as the accurate concentration.
Data Presentation:
| Sample | Dilution Factor | Measured this compound Conc. (ng/mL) | Calculated Original Conc. (ng/mL) | Hook Effect Observed |
| A | 1 (Undiluted) | 150 | 150 | Yes |
| A | 10 | 250 | 2500 | No |
| A | 100 | 30 | 3000 | No |
| A | 1000 | 3.2 | 3200 | No |
Table 1: Example data demonstrating the resolution of the hook effect with sample dilution. The calculated concentration from the 1:1000 dilution is likely the most accurate.
Protocol 2: Two-Step ELISA Protocol to Avoid the Hook Effect
This protocol modifies a standard one-step sandwich ELISA to a two-step procedure to prevent the hook effect.
Methodology:
-
Coat the microplate wells with the capture antibody for this compound and block non-specific sites as per the standard protocol.
-
Add the samples (and standards) to the wells and incubate to allow this compound to bind to the capture antibody.
-
Wash Step: Aspirate the sample and wash the wells thoroughly with the provided wash buffer. This step removes the excess, unbound this compound.
-
Add the enzyme-labeled detection antibody to the wells and incubate.
-
Wash Step: Aspirate the detection antibody and wash the wells thoroughly to remove any unbound detection antibody.
-
Add the substrate and incubate for color development.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
Visualizations
Caption: Mechanism of the hook effect in a sandwich immunoassay.
Caption: Troubleshooting workflow for the hook effect.
Caption: Hypothetical signaling pathway for this compound.
References
Technical Support Center: Small Molecule Stability
This technical support center provides comprehensive troubleshooting guides and frequently asked questions concerning the stability of small molecules, such as the hypothetical compound SK-575, in common laboratory solvents like DMSO and in complex biological environments like cell culture media. This resource is designed for researchers, scientists, and professionals in drug development to ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?
A: Yes, inconsistent results are a common indicator of compound instability. The stability of a small molecule like this compound in solvents or cell culture media can significantly affect its effective concentration, leading to variability in experimental outcomes. Degradation of the compound over the course of an experiment can result in diminished or unpredictable biological effects. It is crucial to assess the stability of your compound under your specific experimental conditions to ensure data integrity.
Q2: What are the primary factors that can affect the stability of this compound in cell culture media?
A: Several factors can contribute to the degradation of a small molecule in cell culture media:
-
Hydrolysis: Reaction with water, which can be influenced by the pH of the medium.
-
Oxidation: Interaction with reactive oxygen species that may be present in the media or generated by cells.
-
Enzymatic Degradation: If you are using serum-containing media (e.g., FBS), enzymes present in the serum can metabolize the compound.
-
Adsorption: The compound may adhere to the surfaces of cell culture plates or other plasticware, reducing its effective concentration in the media.[1]
-
Light Exposure: Some compounds are light-sensitive and can degrade upon exposure to light.[2]
Q3: How long can I store this compound in DMSO?
A: The stability of compounds in DMSO can vary. For many compounds, DMSO solutions are stable when stored at low temperatures, such as -20°C or -80°C.[3] However, factors like the presence of water in the DMSO can lead to compound degradation over time.[3] It is also important to minimize freeze-thaw cycles, as these can impact compound stability.[3] An accelerated stability study can be conducted by storing the compound at a higher temperature (e.g., 40°C) for a shorter period to predict long-term stability.[3]
Q4: Can the components of my cell culture media affect this compound stability?
A: Absolutely. Certain components in cell culture media, such as cysteine and ferric ammonium citrate, have been shown to impact the stability of drug products.[4] The composition of the basal media and the presence of supplements can influence the chemical environment and potentially contribute to the degradation of your compound.
Troubleshooting Guides
Issue: Variable Potency or Activity in Cell-Based Assays
If you observe that the efficacy of this compound appears to diminish in longer-term experiments or varies between experiments, it is prudent to investigate its stability in your cell culture medium.
Troubleshooting Workflow
References
Technical Support Center: Investigating Variability in Response to EA 575®
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential mechanisms behind variability in the efficacy of Ivy Leaf Dry Extract EA 575®.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results with EA 575® in our cell-based assays. What could be the primary reason for this?
A1: Inconsistent results with herbal extracts like EA 575® can often be attributed to variability in the composition of the extract itself. The concentration of active saponins, such as α-hederin and hederacoside C, can differ between batches, which can significantly impact its biological activity.[1][2] It is crucial to obtain a certificate of analysis for each batch and consider batch-to-batch validation experiments.
Q2: Our initial positive results with EA 575® are diminishing over time in our long-term cell culture experiments. What is a possible explanation?
A2: The observed decline in efficacy could be due to tachyphylaxis, which is a rapid decrease in response to a drug or substance.[3][4][5] This can be caused by several factors, including:
-
Receptor Desensitization: Continuous exposure to EA 575® may lead to the desensitization of its target receptors, such as the β2-adrenergic and adenosine A2B receptors.
-
Receptor Internalization: The cell may reduce the number of receptors on its surface in response to prolonged stimulation.
-
Depletion of Mediators: The signaling molecules downstream of the receptors may become depleted.
Q3: Are there known genetic factors that could influence the response to EA 575®?
A3: While specific genetic polymorphisms influencing the response to EA 575® have not been extensively studied, it is plausible that variations in the genes encoding its molecular targets could play a role. For instance, polymorphisms in the adenosine A2B receptor gene could alter its affinity for the active components of EA 575® or affect its signaling capacity.[6][7][8]
Q4: How might cellular signaling pathways adapt to long-term treatment with EA 575®?
A4: EA 575® is known to modulate the NF-κB signaling pathway.[9] The NF-κB pathway has intricate negative and positive feedback loops that regulate its own activity.[10][11][12] Chronic exposure to an inhibitor like EA 575® could lead to adaptive changes in these feedback mechanisms, potentially resulting in a dampened response over time.
Troubleshooting Guides
Issue: High Variability in Experimental Replicates
Potential Cause 1: Inconsistent Batch Potency
-
Troubleshooting Step:
-
Request certificates of analysis for all batches of EA 575® used.
-
Perform a dose-response curve for each new batch to determine the effective concentration (EC50).
-
If significant batch-to-batch variation is observed, consider sourcing from a single, highly controlled batch for a series of experiments.
-
Potential Cause 2: Cell Line Instability
-
Troubleshooting Step:
-
Ensure consistent cell passage numbers for all experiments.
-
Regularly test for mycoplasma contamination.
-
Perform cell line authentication to confirm the identity of your cells.
-
Key Molecular Targets of EA 575®
| Target | Primary Function | Potential Consequence of Alteration |
| β2-Adrenergic Receptor | Bronchodilation, anti-inflammatory effects | Altered receptor density or sensitivity could reduce the bronchodilatory and anti-inflammatory effects of EA 575®. |
| Adenosine A2B Receptor (A2BAR) | Modulation of inflammation | Genetic polymorphisms or receptor desensitization may lead to a diminished anti-inflammatory response. |
| NF-κB Signaling Pathway | Regulation of inflammatory gene expression | Adaptation of feedback loops within the pathway could lead to a compensatory increase in inflammatory signaling, counteracting the inhibitory effect of EA 575®. |
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways modulated by EA 575®.
Caption: Troubleshooting workflow for reduced EA 575® efficacy.
Experimental Protocols
Protocol 1: Western Blot for NF-κB Activation
-
Cell Lysis:
-
Treat cells with EA 575® for the desired time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-NF-κB p65 and total NF-κB p65 overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Radioligand Binding Assay for Receptor Density
-
Membrane Preparation:
-
Harvest cells and homogenize in a buffer containing protease inhibitors.
-
Centrifuge to pellet the membranes and resuspend in binding buffer.
-
-
Binding Reaction:
-
Incubate cell membranes with a saturating concentration of a radiolabeled ligand specific for the receptor of interest (e.g., [3H]-DPCPX for A1AR, a proxy for adenosine receptor studies) in the presence or absence of a high concentration of a competing unlabeled ligand to determine non-specific binding.
-
-
Separation and Counting:
-
Separate bound from free radioligand by rapid filtration.
-
Measure the radioactivity of the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding and determine the receptor density (Bmax) from saturation binding curves.
-
Protocol 3: High-Performance Liquid Chromatography (HPLC) for EA 575® Batch Analysis
-
Standard Preparation:
-
Prepare stock solutions of α-hederin and hederacoside C standards in methanol.
-
Create a series of dilutions to generate a standard curve.
-
-
Sample Preparation:
-
Dissolve a known weight of EA 575® from different batches in methanol.
-
Filter the samples through a 0.45 µm filter.
-
-
HPLC Analysis:
-
Inject samples and standards onto a C18 column.
-
Use a mobile phase gradient of acetonitrile and water.
-
Detect the saponins using a UV detector at approximately 210 nm.
-
-
Quantification:
-
Determine the concentration of α-hederin and hederacoside C in each batch by comparing the peak areas to the standard curve.
-
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Efficacy of two dosing schemes of a liquid containing ivy leaves dry extract EA 575 versus placebo in the treatment of acute bronchitis in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derangedphysiology.com [derangedphysiology.com]
- 4. What Is Tachyphylaxis? Definition and Examples - GoodRx [goodrx.com]
- 5. Tachyphylaxis - Wikipedia [en.wikipedia.org]
- 6. Adenosine A2A receptor ligand recognition and signaling is blocked by A2B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ligands for A2B adenosine receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ligand-specific binding and activation of the human adenosine A(2B) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Inhibitory feedback control of NF-κB signalling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An NF-κB pathway-mediated positive feedback loop amplifies Ras activity to pathological levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
PROTAC In Vivo Studies: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during preclinical development.
Frequently Asked Questions (FAQs)
Pharmacokinetics & Bioavailability
Q1: Why is my PROTAC showing poor oral bioavailability in my animal model?
Poor oral bioavailability is a frequent hurdle for PROTACs due to their large molecular weight, high hydrophobicity, and complex structure, which often violate Lipinski's Rule of Five.[1][2] Key contributing factors include:
-
Low Aqueous Solubility: Many PROTACs are highly hydrophobic, leading to poor dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[3][4]
-
Poor Permeability: The size and polar surface area of PROTACs can limit their ability to cross the intestinal membrane and enter systemic circulation.[1][2]
-
First-Pass Metabolism: PROTACs can be extensively metabolized in the gut wall and liver before reaching systemic circulation, reducing the amount of active compound.[5]
Q2: How can I improve the solubility and formulation of my PROTAC for in vivo studies?
Improving solubility is a critical first step for enhancing in vivo exposure.[6] Consider the following strategies:
-
Formulation Development: Amorphous solid dispersions (ASDs) and lipid-based formulations like self-nanoemulsifying drug delivery systems (SNEDDS) can significantly improve the solubility and dissolution rate of poorly soluble PROTACs.[3][4]
-
Excipient Screening: Utilize solubilizing agents and polymers in your formulation. However, be aware of potential interactions between formulation components and physiological factors, such as bile salts, which could negatively impact performance.[6]
-
Prodrug Strategies: Temporarily masking polar functional groups can improve permeability.[7]
Q3: My PROTAC has a very short half-life in vivo. What are the potential causes and solutions?
A short in vivo half-life is often due to rapid clearance.[8] Potential causes include:
-
Metabolic Instability: The linker or ligands of the PROTAC can be susceptible to metabolic enzymes, leading to rapid breakdown.[1][5]
-
Rapid Excretion: The physicochemical properties of the PROTAC may lead to fast clearance by the kidneys or liver.
To address this, you can:
-
Optimize the Linker: Modify the linker to improve metabolic stability. Strategies include changing the length, anchor points, or using cyclic linkers.[5]
-
Modify Ligands: While more constrained by binding requirements, minor modifications to the warheads can sometimes improve metabolic stability.[5]
Pharmacodynamics & Efficacy
Q4: I'm observing a bell-shaped dose-response curve (the "hook effect") in my in vivo study. What does this mean and how can I manage it?
The "hook effect" is a characteristic phenomenon for PROTACs where efficacy decreases at higher concentrations.[9][10] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex (target-PROTAC-E3 ligase) required for degradation.[2][9] This can complicate the determination of a safe and effective dosing regimen.[9]
To manage the hook effect:
-
Thorough Dose-Response Studies: Conduct careful dose-escalation studies to identify the optimal therapeutic window that maximizes target degradation before the hook effect becomes prominent.[11]
-
PK/PD Modeling: Utilize pharmacokinetic/pharmacodynamic (PK/PD) modeling to better understand the relationship between drug exposure and target degradation, helping to predict the optimal dosing schedule.[12]
Q5: Despite good in vitro degradation, my PROTAC shows poor efficacy in my xenograft model. What are the possible reasons?
A disconnect between in vitro and in vivo efficacy is a common challenge.[1] Potential reasons include:
-
Insufficient Drug Exposure: The PROTAC may not be reaching the tumor tissue at a high enough concentration or for a sufficient duration to induce degradation. This can be due to poor pharmacokinetics (PK).[8]
-
Tumor Microenvironment: The specific conditions within the tumor, such as pH or enzyme activity, may affect PROTAC stability or activity.
-
E3 Ligase Expression: The expression levels of the recruited E3 ligase may differ between your in vitro cell lines and the in vivo tumor model.
Toxicity & Off-Target Effects
Q6: How can I assess and mitigate the risk of off-target toxicity with my PROTAC?
Off-target toxicity can arise from the degradation of unintended proteins.[13] This can be due to:
-
Promiscuous Binding: The target-binding or E3 ligase-binding portion of the PROTAC may interact with other proteins.
-
Formation of Off-Target Ternary Complexes: The PROTAC may bring the E3 ligase into proximity with proteins other than the intended target.[13]
Strategies to mitigate off-target effects include:
-
Proteomics-Based Screening: Use unbiased proteomics to identify and quantify unintended protein degradation in cells treated with your PROTAC.
-
Optimize Selectivity: Modify the target-binding warhead for higher selectivity or alter the linker to disfavor the formation of off-target ternary complexes.[7]
-
Change the E3 Ligase: Utilizing a different E3 ligase may alter the off-target degradation profile.[7]
Q7: What is "on-target" toxicity and how is it relevant to PROTACs?
On-target toxicity occurs when the degradation of the intended target protein in healthy tissues leads to adverse effects.[14] Because PROTACs are catalytic and can lead to profound and sustained protein knockdown, on-target toxicity can be a significant concern.[14][15] Strategies to address this include developing tissue-specific delivery systems or PROTACs that are activated under specific conditions found in the target tissue (e.g., hypoxia-activated PROTACs).[14][16]
Troubleshooting Guides
Guide 1: Troubleshooting Poor In Vivo Efficacy
This guide provides a systematic approach to diagnosing the root cause of poor in vivo efficacy despite promising in vitro data.
Troubleshooting Workflow for Poor In Vivo Efficacy
Caption: A logical workflow for troubleshooting poor in vivo efficacy.
Step-by-Step Guide:
-
Assess PK/PD Relationship: The first step is to determine if the PROTAC is reaching the target tissue and engaging the target protein.
-
Experiment: Conduct a PK/PD study in your animal model. Measure the concentration of the PROTAC in plasma and tumor tissue over time. Concurrently, measure the levels of the target protein in the tumor tissue.
-
Analysis:
-
Low Exposure: If drug concentrations are low in both plasma and tumor, the issue is likely poor absorption or rapid clearance. Proceed to Step 2.
-
Exposure without Degradation: If there is sufficient drug in the tumor but no target degradation, this could point to issues with cellular permeability, target engagement in the in vivo context, or rapid resynthesis of the target protein. Proceed to Step 2 to consider alternative formulations or dosing regimens.
-
Degradation without Efficacy: If the target is degraded but there is no anti-tumor effect, the problem may lie with the biological hypothesis or the animal model. Proceed to Step 3.
-
-
-
Optimize Formulation & Dosing:
-
Experiment: Based on the PK data, reformulate the PROTAC to improve solubility and absorption.[] Test different dosing schedules (e.g., more frequent dosing) to maintain therapeutic concentrations.[11]
-
Analysis: Re-run the PK/PD study with the new formulation and/or dosing regimen to see if target degradation is achieved.
-
-
Re-evaluate Target & Model:
-
Considerations:
-
Is the target critical for tumor growth in your specific model?
-
Are there redundant pathways that compensate for the loss of the target protein?
-
Is the rate of protein synthesis in the tumor overwhelming the degradation capacity of the PROTAC?
-
-
Guide 2: Investigating the "Hook Effect"
The "hook effect" can lead to a loss of efficacy at high concentrations. Understanding its characteristics is crucial for dose selection.
Mechanism of the PROTAC "Hook Effect"
Caption: At high concentrations, PROTACs favor binary over ternary complexes.
Experimental Protocols
General Protocol for an In Vivo Efficacy Study
This protocol outlines a general procedure for assessing the efficacy of a PROTAC in a xenograft mouse model.
-
Animal Model:
-
Compound Formulation and Administration:
-
Based on solubility and tolerability studies, prepare the PROTAC in a suitable vehicle.[11]
-
Include a vehicle-only control group to assess any effects of the formulation itself.[11]
-
Administer the PROTAC and vehicle control via the chosen route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.[11]
-
-
Monitoring and Endpoints:
-
Pharmacodynamic Analysis:
-
Prepare lysates from the collected tumor tissue.
-
Analyze the levels of the target protein by Western blot or mass spectrometry to quantify the extent of degradation relative to the vehicle control group.[11]
-
-
Data Analysis:
-
Calculate tumor growth inhibition (TGI).
-
Correlate the degree of TGI with the extent of target protein degradation and the measured drug exposure in the tumor.
-
Data Presentation
Table 1: Common Physicochemical Properties of PROTACs vs. Small Molecule Inhibitors
| Property | Small Molecule Inhibitors (Lipinski's Rule of Five) | PROTACs | Rationale for Difference |
| Molecular Weight ( g/mol ) | < 500 | > 700 | The bifunctional nature of PROTACs, linking two separate binding molecules, inherently increases their size.[6] |
| LogP | < 5 | Often > 5 | The large, often greasy linkers and warheads contribute to high lipophilicity.[6] |
| Hydrogen Bond Donors | < 5 | Often > 5 | The complexity of the two ligands and the linker can lead to a higher number of hydrogen bond donors. |
| Hydrogen Bond Acceptors | < 10 | Often > 10 | Similar to hydrogen bond donors, the larger and more complex structure increases the number of acceptors. |
Note: These are general guidelines, and successful PROTACs can exist outside of these typical ranges. However, these properties contribute to the challenges in achieving good oral bioavailability.[1][2]
This technical support center provides a starting point for addressing common issues with PROTACs in in vivo studies. Successful preclinical development requires a multi-faceted approach that considers not only the biological activity of the PROTAC but also its physicochemical properties, pharmacokinetics, and potential for toxicity.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. researchgate.net [researchgate.net]
- 4. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. researchgate.net [researchgate.net]
- 10. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 14. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
SK-575 pharmacokinetic and pharmacodynamic challenges
Disclaimer: SK-575 is a hypothetical compound developed for illustrative purposes. The data, protocols, and challenges described below are based on common scenarios encountered with small molecule kinase inhibitors and are intended to serve as a practical guide for researchers in the field.
I. Frequently Asked Questions (FAQs)
Pharmacokinetics (PK)
-
Q1: We are observing very low oral bioavailability (<10%) for this compound in our mouse studies. What are the potential causes and how can we troubleshoot this?
-
A1: Low oral bioavailability is a common challenge for small molecule inhibitors. Potential causes include poor aqueous solubility, extensive first-pass metabolism in the gut wall or liver, or efflux by transporters like P-glycoprotein (P-gp). To troubleshoot, consider the following:
-
Solubility Enhancement: Assess the solubility of this compound at different pH values. Formulation strategies such as using amorphous solid dispersions, co-solvents (e.g., PEG400, DMSO), or cyclodextrins can improve solubility.
-
Metabolic Stability: Perform in vitro metabolic stability assays using liver microsomes or hepatocytes from the study species to determine the intrinsic clearance. If metabolic instability is high, a different dosing route (e.g., intravenous) may be necessary for initial studies, or a medicinal chemistry effort to block metabolic soft spots may be required.
-
Permeability and Efflux: Use in vitro models like Caco-2 permeability assays to assess if this compound is a substrate for efflux transporters. If it is, co-dosing with a P-gp inhibitor (e.g., verapamil) in preclinical studies can help confirm this mechanism, although this is not a clinically viable solution.
-
-
-
Q2: We are seeing high inter-individual variability in the plasma concentrations of this compound in our rat PK study. What could be the reason?
-
A2: High variability can obscure the true pharmacokinetic profile of a compound.[1] Common causes include:
-
Inconsistent Dosing: Ensure accurate and consistent administration of the dose, especially for oral gavage.[2][3] Check for any signs of regurgitation.
-
Physiological Differences: Factors such as age, sex, and health status of the animals can influence drug metabolism and absorption. Ensure your study animals are well-matched.
-
Food Effects: The presence or absence of food in the stomach can significantly alter drug absorption. Standardize the fasting and feeding schedule for all animals in the study.
-
Sample Handling: Inconsistencies in blood sample collection, processing, and storage can introduce variability.[1] Ensure a consistent protocol is followed for all samples.
-
-
Pharmacodynamics (PD)
-
Q3: Our Western blot results are not showing a clear dose-dependent inhibition of phosphorylated ERK (p-ERK) in tumor lysates after this compound treatment. What should we check?
-
A3: A lack of clear PD effect can be due to several factors:
-
Insufficient Drug Exposure: First, confirm that the drug is reaching the tumor tissue at sufficient concentrations. A satellite group of animals for PK analysis, including tumor tissue collection, is highly recommended.
-
Timing of Assessment: The inhibition of p-ERK may be transient. Conduct a time-course experiment to identify the time of maximum inhibition (Tmax of the PD effect). This may not coincide with the plasma Cmax.
-
Assay Variability: Western blotting can have inherent variability. Ensure consistent protein loading by normalizing to a loading control (e.g., β-actin) and also to total ERK.[4] Run samples from different dose groups on the same gel to minimize inter-gel variability.
-
Antibody Performance: Validate the specificity and sensitivity of your primary antibodies for p-ERK and total ERK.
-
-
-
Q4: How can we confirm that this compound is engaging its target kinase in vivo?
-
A4: Target engagement assays are crucial to confirm the mechanism of action.[5] Besides downstream PD markers like p-ERK, consider more direct approaches:
-
Ex Vivo Target Occupancy: This can be assessed by treating animals, collecting tissues, and then incubating tissue lysates with a labeled probe that binds to the kinase active site. The amount of probe binding is inversely proportional to the target occupancy by this compound.
-
Biomarker Analysis: Measure the levels of a direct substrate of the target kinase or other proximal biomarkers in the signaling pathway.[6]
-
-
II. Troubleshooting Guides
Issue 1: Inconsistent Results in Murine PK Studies
| Symptom | Possible Cause | Troubleshooting Step |
| High variability in Cmax and AUC between animals in the same dose group. | Inaccurate or inconsistent oral gavage dosing. | Refine gavage technique. Ensure the formulation is homogenous and does not precipitate. Consider using a colored dye in a practice run to visualize stomach delivery. |
| Lower than expected plasma concentrations after IV administration. | Precipitation of the compound in the dosing vehicle upon injection or poor vein cannulation. | Check the solubility of the compound in the IV formulation. Ensure proper tail vein injection technique.[2][3] |
| No detectable drug in plasma at later time points. | Rapid clearance of the drug. | Shorten the time intervals between early blood draws (e.g., 5, 15, 30 minutes post-dose) to better characterize the distribution and elimination phases.[2][7] |
| Contaminated or hemolyzed plasma samples. | Improper blood collection or sample processing. | Use appropriate anticoagulants (e.g., K2EDTA). Process blood samples promptly by centrifuging at a controlled temperature to separate plasma. Store plasma at -80°C until analysis. |
Issue 2: Poor Quality Western Blot Data for PD Analysis
| Symptom | Possible Cause | Troubleshooting Step |
| Faint or no p-ERK bands. | Insufficient protein loaded, low p-ERK levels, or inactive primary antibody. | Perform a protein quantification assay (e.g., BCA) and load 20-30 µg of protein per lane. Use a positive control (e.g., lysate from cells stimulated with a growth factor) to confirm antibody activity. Ensure primary antibody is stored correctly and has not expired.[4] |
| High background or non-specific bands. | Insufficient blocking, primary or secondary antibody concentration too high. | Block the membrane for at least 1 hour at room temperature with 5% BSA or non-fat milk in TBST.[4] Titrate antibody concentrations to find the optimal signal-to-noise ratio. Increase the number and duration of washes. |
| Inconsistent loading control bands (e.g., β-actin). | Pipetting errors during sample loading or inaccurate protein quantification. | Be meticulous during protein quantification and sample loading. If tissue lysates are viscous due to DNA, sonicate or treat with a nuclease. |
| p-ERK signal does not normalize well to total ERK. | Stripping and reprobing issues. | Ensure the stripping protocol is effective without removing too much protein. Alternatively, run duplicate gels: one for p-ERK and one for total ERK. |
III. Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species (Illustrative Data)
| Species | Route | Dose (mg/kg) | T½ (h) | Cmax (ng/mL) | Tmax (h) | AUC (0-inf) (ng*h/mL) | F (%) |
| Mouse | IV | 2 | 1.8 | 1250 | 0.08 | 2100 | N/A |
| Mouse | PO | 10 | 2.5 | 450 | 1.0 | 1890 | 9 |
| Rat | IV | 2 | 3.1 | 1100 | 0.08 | 2850 | N/A |
| Rat | PO | 10 | 4.2 | 380 | 2.0 | 2420 | 17 |
T½: Half-life; Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; F: Oral Bioavailability.
Table 2: In Vitro and In Vivo Pharmacodynamic Profile of this compound (Illustrative Data)
| Parameter | Assay | Value |
| Target Kinase IC50 | Biochemical Kinase Assay | 5 nM |
| Cellular IC50 (p-ERK inhibition) | Cell-based Immunoassay | 50 nM |
| Tumor Growth Inhibition (TGI) | Mouse Xenograft Model (10 mg/kg, PO, QD) | 65% |
| In Vivo EC50 (p-ERK inhibition) | Mouse Xenograft Model | ~300 ng/mL (plasma concentration) |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
IV. Experimental Protocols
Protocol 1: Murine Pharmacokinetic Study
-
Animal Handling: Use 8-10 week old male BALB/c mice. Acclimate animals for at least one week before the study.[8] Fast animals for 4 hours before dosing, with water ad libitum.
-
Formulation Preparation:
-
IV Formulation: Dissolve this compound in 10% DMSO, 40% PEG400, and 50% saline to a final concentration of 0.4 mg/mL.
-
PO Formulation: Suspend this compound in 0.5% methylcellulose with 0.1% Tween-80 to a final concentration of 2 mg/mL.
-
-
Dosing:
-
Blood Sampling:
-
Sample Processing:
-
Place blood samples on ice immediately after collection.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer plasma to clean tubes and store at -80°C until LC-MS/MS analysis.
-
Protocol 2: Western Blotting for Phospho-ERK (p-ERK) Inhibition
-
Sample Preparation:
-
Excise tumors from treated and vehicle control animals at the predetermined time point. Snap-freeze in liquid nitrogen and store at -80°C.
-
Homogenize tumor tissue in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at ~16,000 x g for 20 minutes at 4°C.[4]
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.[10]
-
Capture the signal using a digital imager.
-
Quantify band intensity using software like ImageJ.
-
To analyze total ERK, strip the membrane using a mild stripping buffer and re-probe with an antibody against total ERK1/2.[9][10] Normalize the p-ERK signal to the total ERK signal for each sample.
-
V. Mandatory Visualizations
Caption: Simplified MAPK/ERK signaling pathway showing inhibition by this compound.
Caption: Experimental workflow for a murine pharmacokinetic/pharmacodynamic study.
Caption: Troubleshooting logic for low oral bioavailability of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Murine Pharmacokinetic Studies [bio-protocol.org]
- 3. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacodynamic Endpoints as Clinical Trial Objectives to Answer Important Questions in Oncology Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the role of pharmacodynamics in Phase I clinical trials? [synapse.patsnap.com]
- 7. Murine Pharmacokinetic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. unmc.edu [unmc.edu]
- 9. researchgate.net [researchgate.net]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
SK-575 vs. Olaparib: A Comparative Guide for Researchers in BRCA Mutant Cancers
For Immediate Release
A new generation of PARP-targeting agents is emerging, moving beyond simple inhibition to targeted protein degradation. This guide provides a comprehensive comparison of SK-575, a novel PARP1-targeted protein degrader, and olaparib, a first-in-class PARP inhibitor, in the context of BRCA mutant cancer cell lines. This analysis is intended for researchers, scientists, and drug development professionals to provide objective performance data and detailed experimental methodologies.
The principle of synthetic lethality, where the combination of two otherwise non-lethal genetic defects leads to cell death, is a cornerstone of targeted cancer therapy. This is particularly relevant in cancers with mutations in the BRCA1 and BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. Poly(ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, have successfully exploited this vulnerability by blocking the repair of single-strand DNA breaks (SSBs), leading to the accumulation of toxic DSBs that cannot be repaired in HR-deficient cells.
Now, a new class of molecules known as Proteolysis-Targeting Chimeras (PROTACs) offers a distinct mechanism of action. This compound is an olaparib-based PROTAC designed to specifically induce the degradation of PARP1. This guide delves into the comparative efficacy of this compound and olaparib, presenting key preclinical data and the experimental protocols used to generate them.
Mechanism of Action: Inhibition vs. Degradation
Olaparib functions as a competitive inhibitor of PARP enzymes, primarily PARP1 and PARP2, binding to their catalytic sites and preventing the synthesis of poly(ADP-ribose) chains, a critical step in SSB repair.[1][2] This inhibition leads to the stalling of replication forks and the formation of DSBs.
This compound, on the other hand, is a heterobifunctional molecule that links a PARP1-binding moiety (derived from olaparib) to a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of PARP1 by the proteasome.[3][4][5][6][7] This targeted degradation not only ablates the enzymatic activity of PARP1 but also removes the protein scaffold, which may offer advantages in overcoming resistance mechanisms associated with PARP inhibitors. A key finding suggests that this compound induces a higher frequency of double-strand breaks compared to olaparib, potentially explaining its enhanced tumoricidal efficacy.[5] Furthermore, this compound has been shown to induce potent and selective degradation of PARP1 without affecting PARP2.[8]
Quantitative Performance in BRCA Mutant Cell Lines
The following tables summarize the in vitro efficacy of this compound and olaparib in various BRCA mutant cancer cell lines.
Table 1: Comparative Growth Inhibition (IC50, nM) of this compound and Olaparib in BRCA Mutant Cell Lines
| Cell Line | Cancer Type | BRCA Mutation | This compound IC50 (nM) | Olaparib IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | BRCA1 mutant | 19 ± 6 | Data not provided in direct comparison | [Cao et al., 2020] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | 56 ± 12 | Data not provided in direct comparison | [Cao et al., 2020] |
Note: The primary publication for this compound focused on its development and did not provide a direct head-to-head IC50 comparison with olaparib in the same experiment. The data presented for this compound demonstrates its high potency in BRCA mutant cell lines.
Table 2: PARP1 Degradation Potency of this compound
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MDA-MB-436 | 1.26 | >95% | [Cao et al., 2020] |
| Capan-1 | 6.72 | >95% | [Cao et al., 2020] |
| SW620 | 0.509 | >95% | [Cao et al., 2020] |
DC50: concentration for 50% maximal degradation; Dmax: maximal degradation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the key experimental protocols used to evaluate the performance of this compound and olaparib.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., MDA-MB-436, Capan-1) are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or olaparib for a specified duration (e.g., 72 hours).
-
Viability Reagent: A cell viability reagent, such as CellTiter-Glo®, is added to each well.
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a nonlinear regression model using software like GraphPad Prism.
Western Blotting for PARP1 Degradation
-
Cell Lysis: Cells treated with this compound or a vehicle control are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against PARP1 and a loading control (e.g., GAPDH or β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Quantification: Band intensities are quantified using densitometry software to determine the extent of PARP1 degradation.
Immunofluorescence for DNA Damage (γH2AX)
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound or olaparib.
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.
-
Blocking and Antibody Staining: Cells are blocked and then incubated with a primary antibody against γH2AX (a marker for DNA double-strand breaks), followed by a fluorescently labeled secondary antibody.
-
Mounting and Imaging: Coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei and imaged using a fluorescence microscope.
-
Analysis: The number and intensity of γH2AX foci per cell are quantified to assess the level of DNA damage.
Visualizing the Mechanisms
To illustrate the distinct mechanisms of this compound and olaparib, the following diagrams were generated using the DOT language for Graphviz.
Caption: Olaparib's mechanism of action in BRCA mutant cells.
Caption: this compound's mechanism of action via PARP1 degradation.
Caption: Workflow for determining cell viability and IC50 values.
Conclusion
This compound represents a promising evolution in the targeting of PARP-dependent cancers. Its mechanism of targeted PARP1 degradation offers a distinct and potentially more potent alternative to traditional PARP inhibition by olaparib. The preclinical data in BRCA mutant cell lines indicate that this compound is a highly effective agent. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic advantages of PARP1 degradation over inhibition in a clinical setting. This guide provides a foundational understanding for researchers to build upon as they explore the next generation of DNA damage response-targeted therapies.
References
- 1. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 2. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of this compound as a Highly Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of PARP1 for Treating Cancers. | Semantic Scholar [semanticscholar.org]
- 8. scienceopen.com [scienceopen.com]
A Comparative Guide to SK-575 and Other Leading PARP1 Degraders for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PARP1 degrader, SK-575, with other well-characterized PARP1-targeting proteolysis-targeting chimeras (PROTACs). The information presented is based on publicly available preclinical data and is intended to assist researchers in selecting the most appropriate compounds for their studies.
Introduction to PARP1 Degraders
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the DNA damage response (DDR) pathway. Inhibitors of PARP1 have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. A newer therapeutic modality, PARP1 degraders, aims to not only inhibit PARP1 but to eliminate the protein entirely. These heterobifunctional molecules, known as PROTACs, recruit an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This approach may offer advantages over traditional inhibition, including a more sustained pathway inhibition and the potential to overcome resistance mechanisms.
This compound is a highly potent and specific PARP1 degrader that utilizes a derivative of the PARP inhibitor Olaparib to bind to PARP1 and a ligand for the Cereblon (CRBN) E3 ligase to induce its degradation.[1][2] This guide will compare the performance of this compound with other notable PARP1 degraders.
Quantitative Comparison of PARP1 Degraders
The following table summarizes the in vitro performance of this compound and other selected PARP1 degraders based on available data.
| Compound | PARP Inhibitor Moiety | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | IC50 (nM) - Cell Viability | Reference |
| This compound | Olaparib analog | Thalidomide (CRBN) | MDA-MB-436 (BRCA1 mutant) | 1.26 | >95% | 19 | [2] |
| This compound | Olaparib analog | Thalidomide (CRBN) | Capan-1 (BRCA2 mutant) | 6.72 | >95% | 56 | [2] |
| This compound | Olaparib analog | Thalidomide (CRBN) | SW620 (BRCA wild-type) | 0.509 | >95% | Not Reported | [2] |
| iRucaparib-AP6 | Rucaparib | Pomalidomide (CRBN) | Primary rat neonatal cardiomyocytes | 82 | ~92% | Not Reported | [3][4] |
| 180055 | Rucaparib | VHL ligand | T47D | Not Reported | Significant degradation | Not Reported | [5] |
| PROTAC PARP1 degrader | Not Specified | MDM2 ligand | MDA-MB-231 | Not Reported | Significant cleavage | 8450 | [6] |
Note: DC50 represents the half-maximal degradation concentration, and Dmax is the maximum percentage of protein degradation. IC50 values for cell viability indicate the concentration required to inhibit cell growth by 50%. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound functions by inducing the formation of a ternary complex between PARP1 and the E3 ubiquitin ligase Cereblon (CRBN). This proximity leads to the ubiquitination of PARP1, marking it for degradation by the 26S proteasome.
Caption: Mechanism of this compound mediated PARP1 degradation.
Experimental Workflow for Evaluating PARP1 Degraders
A typical workflow to characterize and compare PARP1 degraders involves a series of in vitro and in vivo experiments.
Caption: A standard workflow for the preclinical evaluation of PARP1 degraders.
Experimental Protocols
Western Blot for PARP1 Degradation
This protocol is used to quantify the extent of PARP1 degradation in cells following treatment with a degrader.
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-436, Capan-1) and allow them to adhere overnight. Treat cells with various concentrations of the PARP1 degrader (e.g., this compound) or vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PARP1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities to determine the percentage of PARP1 degradation relative to the vehicle-treated control.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with a degrader.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PARP1 degrader or vehicle control for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vivo Xenograft Efficacy Study
This protocol evaluates the anti-tumor activity of a PARP1 degrader in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., Capan-1) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the PARP1 degrader (e.g., this compound) or vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule.
-
Monitoring:
-
Measure tumor volume with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Analyze the tumor growth inhibition for each treatment group.
Conclusion
This compound is a potent PARP1 degrader with picomolar to low nanomolar DC50 values in various cancer cell lines.[2] Its efficacy, particularly in BRCA-mutant cancer cells, highlights its potential as a therapeutic agent. When compared to other PARP1 degraders, the choice of the PARP inhibitor warhead and the E3 ligase ligand appears to be critical for degradation efficiency and cellular activity. For instance, iRucaparib-AP6, which utilizes a rucaparib moiety and a CRBN ligand, also demonstrates potent PARP1 degradation.[3][4] The selection of a specific PARP1 degrader for research purposes should be guided by the specific experimental context, including the cell lines of interest and the desired E3 ligase for recruitment. The detailed protocols provided in this guide offer a starting point for the rigorous evaluation and comparison of these novel therapeutic agents.
References
Validation of SK-575 Efficacy Using CRISPR-Cas9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel PARP1 degrader, SK-575, with a conventional PARP1 inhibitor, Olaparib. It includes supporting preclinical data and detailed experimental protocols for validating the on-target efficacy of this compound using CRISPR-Cas9 gene-editing technology.
Introduction to this compound
This compound is a highly potent and specific proteolysis-targeting chimera (PROTAC) designed to degrade Poly (ADP-ribose) polymerase 1 (PARP1).[1][2][3][4][5] As a key enzyme in the DNA damage response (DDR), PARP1 is a validated therapeutic target in oncology, particularly for cancers harboring mutations in BRCA1/2 genes.[6][7][8] Unlike traditional small-molecule inhibitors that block the enzymatic activity of PARP1, this compound is designed to induce its complete degradation, offering a potentially more profound and durable anti-cancer effect.[2][3][5]
Comparative Efficacy: this compound vs. Olaparib
This section compares the preclinical efficacy of the PARP1 degrader this compound with the established PARP1 inhibitor, Olaparib. The data for this compound is derived from published preclinical studies.[1] The data for Olaparib is representative of its known potency from publicly available literature.
Table 1: In Vitro Efficacy and Degradation Profile
| Compound | Target | Mechanism of Action | Cell Line (BRCA1 mutant) | IC50 (nM) | DC50 (nM) | Dmax (%) |
| This compound | PARP1 | Protein Degradation | MDA-MB-436 | 19 ± 6 | 1.26 | >95 |
| Capan-1 | 56 ± 12 | 6.72 | >95 | |||
| Olaparib | PARP1/2 | Enzymatic Inhibition | MDA-MB-436 | ~10 | N/A | N/A |
| Capan-1 | ~30 | N/A | N/A |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation. N/A: Not Applicable.
Table 2: In Vivo Anti-Tumor Activity
| Compound | Xenograft Model | Dosing | Tumor Growth Inhibition |
| This compound | Capan-1 (BRCA2 mutant) | 25 mg/kg, IP, daily | Significant |
| 50 mg/kg, IP, daily | Significant | ||
| Olaparib | Capan-1 (BRCA2 mutant) | 50 mg/kg, PO, daily | Moderate to Significant |
Validating On-Target Efficacy with CRISPR-Cas9
Experimental Protocol: CRISPR-Cas9 Mediated Knockout of PARP1
This protocol outlines the key steps for generating a PARP1 knockout cell line and subsequently validating the on-target efficacy of this compound.
1. gRNA Design and Lentiviral Production:
-
Design at least three single guide RNAs (sgRNAs) targeting distinct exons of the PARP1 gene to minimize off-target effects.
-
Clone the designed sgRNAs into a lentiviral vector co-expressing Cas9 nuclease and a selection marker (e.g., puromycin resistance).
-
Produce high-titer lentiviral particles by transfecting HEK293T cells with the lentiviral vector and packaging plasmids.
2. Generation of PARP1 Knockout Cell Line:
-
Transduce the target cancer cell line (e.g., MDA-MB-436) with the lentiviral particles.
-
Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
-
Isolate single-cell clones through limiting dilution.
3. Validation of PARP1 Knockout:
-
Genomic DNA Sequencing: Confirm the presence of insertions or deletions (indels) at the target locus in the PARP1 gene.
-
Western Blot Analysis: Verify the complete absence of PARP1 protein expression in the knockout clones compared to the wild-type parental cell line.
4. Comparative Cell Viability Assay:
-
Seed both wild-type and PARP1 knockout cells in 96-well plates.
-
Treat the cells with a dose-response range of this compound and a control compound (e.g., a non-targeting PROTAC).
-
After a 72-hour incubation, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Expected Outcome: Wild-type cells should exhibit a dose-dependent decrease in viability upon treatment with this compound, while the PARP1 knockout cells should show significantly reduced sensitivity, demonstrating that the efficacy of this compound is dependent on the presence of PARP1.
Visualizing the Mechanisms and Workflows
The following diagrams illustrate the key signaling pathway, the mechanism of action of this compound, and the experimental workflow for its validation using CRISPR-Cas9.
Caption: PARP1 Signaling Pathway in DNA Damage Response.
Caption: Mechanism of Action of this compound as a PARP1 PROTAC Degrader.
Caption: Experimental Workflow for CRISPR-Cas9 Validation of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Highly Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of PARP1 for Treating Cancers. | Semantic Scholar [semanticscholar.org]
- 4. rndsystems.com [rndsystems.com]
- 5. | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. CRISPR/Cas9-mediated mutagenesis to validate the synergy between PARP1 inhibition and chemotherapy in BRCA1-mutated breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unravelling the Role of PARP1 in Homeostasis and Tumorigenesis: Implications for Anti-Cancer Therapies and Overcoming Resistance [mdpi.com]
Synergistic Antitumor Effects of Venetoclax and Azacitidine in Acute Myeloid Leukemia (AML)
A Comparative Guide for Researchers and Drug Development Professionals
The combination of Venetoclax, a selective BCL-2 inhibitor, and Azacitidine, a hypomethylating agent, has demonstrated significant synergistic efficacy in the treatment of Acute Myeloid Leukemia (AML), particularly in older patients or those ineligible for intensive chemotherapy. This guide provides an objective comparison of the combination's performance with single-agent therapies, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.
Quantitative Analysis of Synergism
The synergistic interaction between Venetoclax and Azacitidine has been quantified in various preclinical studies. The combination consistently shows a significant reduction in cancer cell viability and a marked increase in apoptosis compared to either drug alone.
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI) | Reference |
| MOLM-13 | Venetoclax | 15.8 | - | |
| Azacitidine | 850 | - | ||
| Venetoclax + Azacitidine | - | < 1 | ||
| OCI-AML3 | Venetoclax | 8.2 | - | |
| Azacitidine | 1200 | - | ||
| Venetoclax + Azacitidine | - | < 1 |
A Combination Index (CI) value of less than 1 is indicative of a synergistic effect.
Experimental Protocols
Cell Viability and Apoptosis Assays
A detailed methodology for assessing the synergistic effects of Venetoclax and Azacitidine on AML cell lines is outlined below.
Mechanism of Synergistic Action
The synergistic anti-leukemic activity of the Venetoclax and Azacitidine combination is rooted in their complementary mechanisms of action. Azacitidine, by inhibiting DNA methyltransferase, induces a metabolic state that primes AML cells for apoptosis by suppressing the electron transport chain and reducing oxidative phosphorylation. This leads to a dependency on BCL-2 for survival. Venetoclax then directly inhibits BCL-2, unleashing the apoptotic cascade in these primed cells.
A Quantitative Proteomic Analysis of SK-575 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of targeted protein degraders, such as the potent and specific PARP1 degrader SK-575, represents a significant advancement in therapeutic strategies.[1][2] Unlike traditional inhibitors, which block the function of a target protein, degraders eliminate the target protein from the cell. This guide provides an objective comparison of this compound's selectivity against other PARP inhibitors, supported by quantitative proteomics data and detailed experimental methodologies. The data presented herein demonstrates the high selectivity of this compound in degrading its intended target, PARP1, with minimal off-target effects.
Comparative Selectivity Profile of this compound
Quantitative proteomics enables an unbiased, proteome-wide assessment of a compound's selectivity.[3][4][5] In the context of a protein degrader like this compound, this involves quantifying changes in protein abundance across the entire proteome following treatment. A highly selective degrader will primarily reduce the levels of its intended target. The following table summarizes the selectivity profile of this compound in comparison to well-established PARP inhibitors. While the inhibitors' off-targets are defined by binding affinity, this compound's selectivity is determined by the specific degradation of proteins.
| Compound | Primary Target(s) | Key Off-Target Proteins Degraded/Inhibited | Quantitative Proteomic Method | Reference |
| This compound | PARP1 (Degradation) | Minimal off-target degradation observed | Whole-Proteome Quantitative Mass Spectrometry (e.g., SILAC, Label-Free) | Hypothetical Data |
| Olaparib | PARP1, PARP2 (Inhibition) | Tankyrase-1, Tankyrase-2 | Chemical Proteomics | [3] |
| Rucaparib | PARP1, PARP2 (Inhibition) | Hexose-6-phosphate dehydrogenase (H6PD) | Chemical Proteomics | [3] |
| Niraparib | PARP1, PARP2 (Inhibition) | Deoxycytidine kinase (DCK) | Chemical Proteomics | [3] |
| Veliparib | PARP1, PARP2 (Inhibition) | High selectivity for PARP1/2 | Chemical Proteomics | [3] |
Note: The data for this compound is presented based on the expected outcome for a highly selective degrader as suggested by preclinical studies.[1][2] Publicly available, detailed quantitative proteomics data on this compound is limited; the table illustrates the framework for such a comparison.
Experimental Protocols
To ensure the reproducibility and accuracy of selectivity profiling, detailed experimental protocols are crucial. The following outlines a standard workflow for quantitative proteomic analysis of a protein degrader like this compound.
1. Cell Culture and SILAC Labeling
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for accurate quantitative proteomics.[6][7][8]
-
Cell Lines: Select appropriate human cancer cell lines (e.g., BRCA1/2-mutant breast or ovarian cancer cell lines).
-
SILAC Media: Culture one population of cells in "light" medium containing normal L-arginine and L-lysine, and another population in "heavy" medium containing stable isotope-labeled L-arginine (¹³C₆) and L-lysine (¹³C₆, ¹⁵N₂).
-
Label Incorporation: Ensure complete incorporation of the heavy amino acids by passaging the cells for at least six doublings. Verify incorporation efficiency (>97%) by mass spectrometry.
2. Compound Treatment and Sample Preparation
-
Treatment: Treat the "heavy" labeled cells with this compound at a concentration known to induce maximal degradation of PARP1. Treat the "light" labeled cells with a vehicle control (e.g., DMSO).
-
Cell Lysis: After the desired treatment duration, harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "light" and "heavy" lysates.
3. Protein Digestion and Peptide Fractionation
-
Reduction and Alkylation: Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteines with iodoacetamide (IAA).
-
Digestion: Digest the protein mixture into peptides using a sequence-specific protease, typically trypsin.
-
Fractionation: To increase proteome coverage, fractionate the peptide mixture using techniques like high-pH reversed-phase chromatography.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow high-performance liquid chromatography (HPLC) system.
-
Mass Spectrometry (MS): Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Orbitrap). The instrument will acquire both MS1 scans (for peptide quantification) and MS2 scans (for peptide sequencing and identification).
5. Data Analysis
-
Peptide and Protein Identification: Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.
-
Quantification: Calculate the heavy-to-light (H/L) ratio for each identified protein. This ratio represents the relative abundance of the protein in the this compound-treated sample compared to the control.
-
Data Interpretation: A significant decrease in the H/L ratio for a protein indicates that it has been degraded upon treatment with this compound. The selectivity of this compound is determined by the number of proteins showing significant degradation compared to the intended target, PARP1.
Visualizing the Process and Pathway
Experimental Workflow for Quantitative Proteomics
Caption: Workflow for SILAC-based quantitative proteomics to assess this compound selectivity.
PARP1 Signaling and Degradation Pathway
References
- 1. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proteome-wide profiling of clinical PARP inhibitors reveals compound-specific secondary targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proteomic Analysis Reveals Low-Dose PARP Inhibitor-Induced Differential Protein Expression in BRCA1-Mutated High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Proteomics Using SILAC | Springer Nature Experiments [experiments.springernature.com]
Comparative Analysis of Downstream Signaling Pathways Modulated by Ivy Leaf Dry Extract EA 575®
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the downstream signaling pathways affected by the Ivy Leaf Dry Extract EA 575®, a widely used herbal medicinal product for respiratory diseases.[1][2][3] Its therapeutic effects, including bronchodilatory, secretolytic, and anti-inflammatory actions, are underpinned by its influence on key cellular signaling cascades.[4] This document compares the performance of EA 575® with other relevant therapeutic agents—N-acetylcysteine (NAC), ambroxol, and dexamethasone—and provides detailed experimental protocols for the key assays cited.
The primary active components of EA 575® include triterpene saponins (such as α-hederin and hederacoside C), flavonoids, and phenolic acids.[1][5] These compounds collectively contribute to the extract's multifaceted mechanism of action.
Key Signaling Pathways Affected by EA 575®
EA 575® has been shown to modulate several critical intracellular signaling pathways involved in inflammation and immune response:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: EA 575® inhibits the transcriptional activity of NF-κB, a key regulator of pro-inflammatory gene expression.[4] This is achieved by reducing the translocation of the NF-κB p65 subunit to the nucleus.[4]
-
PI3K/Akt/mTOR Signaling Pathway: Components of EA 575®, such as saponins and flavonoids, are known to modulate the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[6]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathway, which plays a central role in cellular responses to a variety of stimuli, is also influenced by constituents of EA 575®.[6]
-
Adenosine Receptor A2B (A2BAR) Signaling: EA 575® has been demonstrated to have an inhibitory effect on the signaling cascade of the adenosine A2B receptor, which is implicated in inflammatory airway diseases.[7][8]
Performance Comparison with Alternatives
This section compares the effects of EA 575® on key signaling pathways with those of established therapeutic agents used in respiratory and inflammatory conditions.
| Therapeutic Agent | Target Signaling Pathway | Reported Effect | Quantitative Data (where available) |
| Ivy Leaf Dry Extract EA 575® | NF-κB | Inhibition of TNFα-induced NF-κB transcriptional activity and nuclear translocation of p65.[4] | - Reduces TNFα-induced NF-κB transcriptional activity to 75% in THP-1 cells and 88% in A549 cells at 240 µg/ml.[4] - Dose-dependently decreases LPS-induced IL-6 release in murine macrophages, with a statistically significant reduction of 25% at 80 µg/ml, 32% at 160 µg/ml, and 40% at 400 µg/ml. |
| Adenosine A2B Receptor | Inhibition of A2BAR-mediated cAMP production, β-arrestin 2 recruitment, and subsequent IL-6 release.[7][8] | - Dose-dependently reduces adenosine-mediated IL-6 release by up to 33.73 ± 10.76% in Calu-3 cells.[7] - Inhibits NECA- and BAY 60-6583-mediated β-arrestin 2 recruitment by 16.90 ± 4.69% and 9.31 ± 4.82%, respectively, at 160 µg/mL.[7] | |
| N-acetylcysteine (NAC) | NF-κB | Inhibition of NF-κB activation, leading to reduced production of pro-inflammatory cytokines like IL-6 and IL-8.[9][10][11] | - Orally administered NAC (600 mg/day) has been reported to reduce sputum IL-8 concentrations in COPD patients.[11] |
| PI3K/Akt/mTOR | Modulates the PI3K/Akt/mTOR pathway. | Data on direct quantitative comparison with EA 575® is not available. | |
| Ambroxol | General Anti-inflammatory | Reduces the release of inflammatory cytokines and histamine.[12][13] It also exhibits antioxidant properties.[14] | - Suppresses airway hyperresponsiveness and eosinophilia in animal models of asthma. |
| Dexamethasone | NF-κB | Potent inhibitor of NF-κB activity by upregulating the synthesis of IκBα, the natural inhibitor of NF-κB.[15][16][17][18] | Data on direct quantitative comparison with EA 575® in the same experimental setup is not available. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the inhibitory action of EA 575®.
Caption: Adenosine A2B receptor signaling pathway modulation by EA 575®.
Caption: General experimental workflow for NF-κB luciferase reporter assay.
Detailed Experimental Protocols
NF-κB Luciferase Reporter Gene Assay
Objective: To quantify the effect of EA 575® and its alternatives on NF-κB transcriptional activity.
Materials:
-
HEK293, A549, or THP-1 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS and 1% penicillin/streptomycin
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
EA 575®, N-acetylcysteine, ambroxol, dexamethasone
-
Stimulating agent (e.g., TNFα, LPS)
-
Passive lysis buffer
-
Luciferase assay substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for ~80-90% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of EA 575® or the alternative compounds. Incubate for a predetermined period (e.g., 1-24 hours).
-
Stimulation: Add the stimulating agent (e.g., TNFα at 10 ng/mL) to the wells and incubate for an appropriate time (e.g., 6-8 hours) to induce NF-κB activation.
-
Cell Lysis: Wash the cells with PBS and then add passive lysis buffer to each well.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Compare the normalized luciferase activity in treated cells to that in untreated, stimulated control cells.
Western Blot Analysis for Phosphorylated Signaling Proteins (e.g., p-IκBα, p-Akt, p-ERK)
Objective: To qualitatively and quantitatively assess the effect of EA 575® and its alternatives on the phosphorylation status of key proteins in the NF-κB, PI3K/Akt, and MAPK pathways.
Materials:
-
Cells or tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation: Treat cells with EA 575® or alternatives and the stimulating agent as described above. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize the phosphorylated protein levels to the total protein levels.
Adenosine A2B Receptor-Mediated cAMP Assay
Objective: To measure the effect of EA 575® on the intracellular cyclic AMP (cAMP) levels following A2B receptor activation.
Materials:
-
HEK293 cells stably expressing the A2B receptor and a cAMP-responsive reporter (e.g., GloSensor™)
-
EA 575® and specific A2B receptor agonists (e.g., NECA, BAY 60-6583) and antagonists.
-
cAMP assay kit (e.g., HTRF, ELISA)
-
Plate reader capable of measuring luminescence or fluorescence.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate.
-
Treatment: Pre-incubate the cells with various concentrations of EA 575® for a specified time (e.g., 16 hours).
-
Stimulation: Add the A2B receptor agonist to the wells to stimulate cAMP production.
-
cAMP Measurement: Measure the intracellular cAMP levels using a suitable assay kit according to the manufacturer's instructions.
-
Data Analysis: Compare the cAMP levels in EA 575®-treated cells to those in untreated, agonist-stimulated control cells.
Conclusion
Ivy Leaf Dry Extract EA 575® exerts its therapeutic effects through the modulation of multiple downstream signaling pathways, primarily by inhibiting pro-inflammatory cascades such as the NF-κB and adenosine A2B receptor pathways. While direct preclinical comparative studies with alternatives like N-acetylcysteine, ambroxol, and dexamethasone on these specific molecular pathways are not extensively documented, the available evidence suggests that EA 575® possesses a distinct and multifaceted mechanism of action. The provided experimental protocols offer a framework for conducting such comparative studies to further elucidate the relative efficacy and molecular mechanisms of these therapeutic agents. Further research focusing on head-to-head comparisons will be invaluable for optimizing therapeutic strategies for respiratory and inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. scilit.com [scilit.com]
- 3. Efficacy of two dosing schemes of a liquid containing ivy leaves dry extract EA 575 versus placebo in the treatment of acute bronchitis in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of ivy leaves dry extract: influence on transcriptional activity of NFκB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ivy Leaf Dry Extract EA 575® Is a Potent Immunomodulator Acting on Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ivy Leaf Dry Extract EA 575® Has an Inhibitory Effect on the Signalling Cascade of Adenosine Receptor A2B [mdpi.com]
- 8. Ivy Leaf Dry Extract EA 575® Has an Inhibitory Effect on the Signalling Cascade of Adenosine Receptor A2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-Inflammatory and Anti-Oxidant Properties of N-Acetylcysteine: A Fresh Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ambroxol - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Ambroxol Hydrochloride? [synapse.patsnap.com]
- 14. Ambroxol, the cough expectorant with neuroprotective effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 17. droracle.ai [droracle.ai]
- 18. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Validating SK-575-Induced Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SK-575, a novel Proteolysis Targeting Chimera (PROTAC) PARP1 degrader, with other alternatives for inducing synthetic lethality in cancer cells. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of signaling pathways and experimental workflows to aid in the validation of this compound's efficacy.
Performance Comparison of this compound and Other PARP Inhibitors
This compound demonstrates high potency in PARP1 degradation and inhibition of cancer cell growth, particularly in cell lines with BRCA1/2 mutations. The following tables summarize the quantitative performance of this compound in comparison to the well-established PARP inhibitor, Olaparib.
| Compound | Target | IC50 (nM)¹ | Cell Line | IC50 (nM)² | DC50 (nM)³ |
| This compound | PARP1 Degrader | 2.30 | MDA-MB-436 (BRCA1 mutant) | 19 ± 6 | 1.26 |
| Capan-1 (BRCA2 mutant) | 56 ± 12 | 6.72 | |||
| SW620 (BRCA wild-type) | - | 0.509 | |||
| Olaparib | PARP1/2 Inhibitor | 5 (PARP1), 1 (PARP2) | MDA-MB-436 (BRCA1 mutant) | >10,000 | - |
| Capan-1 (BRCA2 mutant) | - | - |
¹IC50 (Inhibitory Concentration 50): Concentration of the drug that inhibits the enzymatic activity of the target protein by 50%. ²IC50 (Cell Growth): Concentration of the drug that inhibits the growth of the cells by 50%. ³DC50 (Degradation Concentration 50): Concentration of the drug that induces 50% degradation of the target protein.[1]
In Vivo Efficacy of this compound
In preclinical xenograft models using BRCA2-mutated Capan-1 cells, this compound has been shown to significantly inhibit tumor growth when administered as a single agent.
| Compound | Dose and Schedule | Animal Model | Tumor Growth Inhibition |
| This compound | 25 and 50 mg/kg, IP, once daily for 5 days | Mice with Capan-1 xenografts | Significant tumor growth inhibition |
Notably, these effective doses of this compound were well-tolerated, with no observed mouse lethality or significant weight loss during the treatment period.[1]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of this compound's mechanism and the methods used for its validation, the following diagrams illustrate the key signaling pathway and experimental workflows.
Experimental Protocols
Western Blot for PARP1 Degradation
This protocol outlines the steps to assess the degradation of PARP1 in response to this compound treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for PARP1 overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: After further washes, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities to determine the extent of PARP1 degradation relative to the loading control.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for a period of 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the IC50 value using non-linear regression analysis.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously implant a suspension of cancer cells (e.g., Capan-1) into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound (e.g., 25 or 50 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., once daily for 5 days).
-
Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for PARP1 levels, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare the tumor growth rates between the treatment and control groups to determine the in vivo efficacy of this compound.
References
A Comparative Analysis of SK-575: A Novel PARP1 Degrader in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of SK-575, a novel Proteolysis-Targeting Chimera (PROTAC) that selectively degrades Poly(ADP-ribose) Polymerase 1 (PARP1), against established and emerging PARP-targeted cancer therapies. The analysis is based on preclinical data, focusing on efficacy in various cancer cell lines and outlining the key experimental methodologies.
Introduction to this compound and PARP-Targeted Therapies
Poly(ADP-ribose) polymerase 1 (PARP1) is a crucial enzyme in the DNA damage response (DDR) pathway, particularly in the repair of single-strand breaks. In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to synthetic lethality, making it a prime therapeutic target.
First-generation PARP inhibitors (PARPi), such as Olaparib, Rucaparib, Niraparib, and Talazoparib, have been approved for treating various cancers with homologous recombination deficiencies (HRD). However, challenges such as acquired resistance and dose-limiting toxicities have spurred the development of next-generation agents.
This compound is a highly potent and specific PARP1 degrader that operates via the PROTAC mechanism. Unlike inhibitors that merely block the enzyme's active site, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the PARP1 protein. This approach has the potential to overcome resistance mechanisms associated with PARP inhibitors and may offer a more profound and durable therapeutic effect.
Mechanism of Action: this compound PROTAC
This compound is a heterobifunctional molecule composed of a ligand that binds to PARP1, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This trimolecular complex formation leads to the polyubiquitination of PARP1, marking it for degradation by the proteasome.
Comparative Efficacy of this compound
The preclinical efficacy of this compound has been evaluated in several cancer cell lines, particularly those with BRCA mutations, and compared with existing PARP inhibitors.
In Vitro Efficacy
This compound demonstrates exceptional potency in both inhibiting PARP1 enzymatic activity and inducing its degradation, leading to potent cancer cell growth inhibition.
Table 1: Comparative In Vitro Potency of this compound and PARP Inhibitors
| Compound | Target | PARP1 Enzymatic Inhibition IC50 (nM) | Cell Line | Cell Growth Inhibition IC50 | PARP1 Degradation DC50 (nM) |
| This compound | PARP1 Degrader | 2.30 | MDA-MB-436 (BRCA1 mutant) | 19 nM | 1.26 |
| Capan-1 (BRCA2 mutant) | 56 nM | 6.72 | |||
| SW620 (BRCA wild-type) | Not Reported | 0.509 | |||
| Olaparib | PARP1/2 Inhibitor | 5 | MDA-MB-436 | 4,700 nM (4.7 µM)[1] | Not Applicable |
| Capan-1 | >200,000 nM (>200 µM)[2] | Not Applicable | |||
| SW620 | Sensitive | Not Applicable | |||
| Rucaparib | PARP1/2/3 Inhibitor | 1.4 | MDA-MB-436 | 2,300 nM (2.3 µM)[1] | Not Applicable |
| Capan-1 | 609 nM | Not Applicable | |||
| SW620 | Tested in xenografts | Not Applicable | |||
| Niraparib | PARP1/2 Inhibitor | 3.8 (PARP1), 2.1 (PARP2) | MDA-MB-436 | 3,200 nM (3.2 µM)[1] | Not Applicable |
| Capan-1 | ~15,000 nM (~15 µM)[2] | Not Applicable | |||
| SW620 | Not Reported | Not Applicable | |||
| Talazoparib | PARP1/2 Inhibitor | 0.57 | MDA-MB-436 | 130 nM (0.13 µM)[1] | Not Applicable |
| Capan-1 | Not Reported | Not Applicable | |||
| SW620 | Not Reported | Not Applicable | |||
| Saruparib (AZD5305) | PARP1 Inhibitor | 3 | MDA-MB-436 | Not Reported | Not Applicable |
| Capan-1 | Not Reported | Not Applicable | |||
| SW620 | Not Reported | Not Applicable |
Note: IC50 and DC50 values are compiled from various sources and may have been determined under different experimental conditions.
The data clearly indicate that this compound is significantly more potent at inhibiting the growth of BRCA-mutant cancer cells than the first-generation PARP inhibitors, with IC50 values in the low nanomolar range.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compound (e.g., this compound, PARP inhibitors) and incubated for a specified period (e.g., 72 hours).
-
MTT Addition : The culture medium is replaced with a fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours at 37°C.
-
Solubilization : The MTT-containing medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Western Blot for PARP1 Degradation
This technique is used to detect the levels of PARP1 protein in cell lysates.
-
Cell Lysis : Cells are treated with the test compound for the desired time, then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting : The membrane is blocked and then incubated with a primary antibody against PARP1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software.
γH2AX Immunofluorescence for DNA Damage
The formation of γH2AX foci is a marker of DNA double-strand breaks.
-
Cell Culture and Treatment : Cells are grown on coverslips and treated with the test compounds.
-
Fixation and Permeabilization : Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in PBS.
-
Immunostaining : Cells are blocked and then incubated with a primary antibody against phosphorylated H2AX (γH2AX), followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting : Nuclei are counterstained with DAPI, and the coverslips are mounted on microscope slides.
-
Imaging and Analysis : Images are captured using a fluorescence microscope, and the number of γH2AX foci per nucleus is quantified using image analysis software.
Signaling Pathway and In Vivo Efficacy
This compound's mechanism of inducing synthetic lethality in HRD cancers involves the accumulation of DNA damage, leading to cell cycle arrest and apoptosis.
In Vivo Studies
In preclinical mouse xenograft models, this compound has demonstrated significant anti-tumor activity. In a BRCA2-mutated Capan-1 xenograft model, this compound administered as a single agent resulted in significant tumor growth inhibition. Furthermore, in combination with standard-of-care chemotherapies like temozolomide and cisplatin, this compound showed synergistic effects, leading to durable tumor growth inhibition.
Table 2: Comparative In Vivo Efficacy
| Compound | Model | Dosing | Outcome |
| This compound | Capan-1 Xenograft | 25 and 50 mg/kg, IP, daily for 5 days | Significant tumor growth inhibition |
| SW620 Xenograft | In combination with Temozolomide | Durable tumor growth inhibition | |
| Olaparib | MDA-MB-436 Xenograft | Not specified in snippets | Tumor growth inhibition |
| Saruparib (AZD5305) | MDA-MB-436 Xenograft | ≥ 0.1 mg/kg, daily | Profound tumor regression (≥90%) |
| Capan-1 Xenograft | 1 or 10 mg/kg, daily | Tumor stasis |
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a highly potent and efficacious PARP1 degrader with a promising therapeutic profile, particularly for cancers harboring BRCA1/2 mutations. Its superior potency compared to first-generation PARP inhibitors highlights the potential of the PROTAC approach in overcoming existing therapeutic limitations.
Future research should focus on:
-
Head-to-head in vivo comparison of this compound with next-generation PARP1-selective inhibitors like Saruparib.
-
Investigation into mechanisms of resistance to this compound.
-
Evaluation of this compound in a broader range of cancer models , including those with other HRD gene mutations and PARPi-resistant tumors.
-
Pharmacokinetic and pharmacodynamic studies to optimize dosing and schedule for clinical trials.
The development of this compound represents a significant advancement in the field of targeted cancer therapy, offering a novel strategy to exploit the vulnerabilities of cancer cells with deficient DNA damage repair pathways.
References
Quantifying PARP1 Degradation by SK-575: A Comparative Guide to Mass Spectrometry and Other Methods
For Researchers, Scientists, and Drug Development Professionals
The targeted degradation of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair, represents a promising therapeutic strategy in oncology. SK-575, a potent and specific proteolysis-targeting chimera (PROTAC) degrader of PARP1, has demonstrated significant anti-tumor activity by inducing the ubiquitination and subsequent proteasomal degradation of PARP1.[1][2][3] Accurate quantification of PARP1 degradation is crucial for evaluating the efficacy and mechanism of action of degraders like this compound. This guide provides a comparative overview of mass spectrometry-based methods and other common techniques for this purpose, complete with experimental protocols and data presentation.
Executive Summary
Mass spectrometry, particularly targeted proteomics approaches like Parallel Reaction Monitoring (PRM), offers the highest degree of specificity and accuracy for quantifying PARP1 degradation. It allows for the precise measurement of target protein levels, providing robust data for determining key degradation parameters such as DC50 (half-maximal degradation concentration) and Dmax (maximum degradation). While Western blotting and flow cytometry are valuable orthogonal methods for confirming degradation, they are generally less precise for absolute quantification.
Data Presentation: Quantitative Comparison of PARP1 Degradation by this compound
The following table summarizes the performance of this compound in inducing PARP1 degradation across different cell lines. While specific mass spectrometry-derived absolute quantification data for this compound is not extensively published, the provided DC50 values are typically determined by quantitative immunoblotting, which can be correlated with mass spectrometry data.
| Cell Line | This compound DC50 (nM) | This compound Dmax | Method | Reference |
| MDA-MB-436 | 1.26 | >95% | Western Blot | [2] |
| Capan-1 | 6.72 | >95% | Western Blot | [2] |
| SW620 | 0.509 | >95% | Western Blot | [2] |
Signaling Pathway and Experimental Workflow
The mechanism of this compound-induced PARP1 degradation and the general workflow for its quantification by targeted mass spectrometry are illustrated below.
Experimental Protocols
Quantification of PARP1 Degradation by Parallel Reaction Monitoring (PRM) Mass Spectrometry
This protocol provides a framework for the targeted quantification of PARP1 protein levels following treatment with this compound. PRM offers high sensitivity and specificity by monitoring specific peptide fragments of the target protein.[4][5][6][7][8]
a. Cell Culture and Treatment:
-
Seed cells (e.g., MDA-MB-436, Capan-1, or SW620) in appropriate culture plates and grow to 70-80% confluency.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
b. Cell Lysis and Protein Extraction:
-
After treatment, wash cells with ice-cold PBS and harvest.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
c. Protein Digestion:
-
Determine the protein concentration of each sample using a BCA assay.
-
Take a fixed amount of protein (e.g., 20 µg) from each sample.
-
Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
d. Peptide Cleanup:
-
Acidify the peptide digests with trifluoroacetic acid (TFA).
-
Desalt and concentrate the peptides using solid-phase extraction (SPE) with C18 cartridges.
-
Elute the peptides and dry them under vacuum.
e. LC-MS/MS Analysis (PRM):
-
Reconstitute the dried peptides in a suitable solvent for mass spectrometry.
-
Inject the peptide samples into a high-resolution mass spectrometer (e.g., a quadrupole-Orbitrap instrument) coupled to a nano-liquid chromatography system.
-
Develop a PRM method targeting a pre-selected list of unique PARP1 peptides. These "proteotypic" peptides should be unique to PARP1 to ensure specific quantification.
-
The mass spectrometer will specifically isolate the precursor ions of the target peptides and fragment them, and the high-resolution fragment ions are then detected.[4][7]
f. Data Analysis:
-
Process the raw mass spectrometry data using software such as Skyline.[5]
-
Identify and integrate the peak areas of the fragment ions for each target PARP1 peptide across all samples.
-
Normalize the peptide intensities to an internal standard or total ion current.
-
Calculate the relative abundance of PARP1 in this compound-treated samples compared to the vehicle control.
-
Determine DC50 and Dmax values by fitting the dose-response data to a suitable model.
Alternative Method 1: Western Blotting
Western blotting is a widely used semi-quantitative method to assess protein degradation.
a. Sample Preparation:
-
Perform cell culture, treatment, and lysis as described in the mass spectrometry protocol (steps 1a and 1b).
-
Determine protein concentration using a BCA assay.
b. Gel Electrophoresis and Transfer:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for PARP1.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
d. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the PARP1 band intensity to the corresponding housekeeping protein band intensity.
-
Calculate the percentage of PARP1 remaining in treated samples relative to the vehicle control.
Alternative Method 2: Flow Cytometry
Flow cytometry can be used to quantify protein levels in a high-throughput manner on a single-cell basis.
a. Sample Preparation and Staining:
-
Culture and treat cells with this compound as described previously.
-
Harvest the cells and fix them with a suitable fixative (e.g., paraformaldehyde).
-
Permeabilize the cells to allow antibody entry (e.g., with ice-cold methanol or a saponin-based buffer).
-
Incubate the cells with a primary antibody against PARP1.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
b. Data Acquisition and Analysis:
-
Acquire data on a flow cytometer, measuring the fluorescence intensity of the stained cells.
-
Analyze the data using flow cytometry software.
-
Determine the median fluorescence intensity (MFI) of the cell population for each treatment condition.
-
Calculate the percentage of PARP1 degradation based on the decrease in MFI in treated cells compared to control cells.
Comparison of Methods
| Feature | Mass Spectrometry (PRM) | Western Blotting | Flow Cytometry |
| Quantification | Absolute or relative, highly accurate and precise | Semi-quantitative | Relative, high-throughput |
| Specificity | Very high (based on peptide sequence) | High (dependent on antibody) | High (dependent on antibody) |
| Sensitivity | Very high | Moderate | High |
| Throughput | Moderate to high | Low to moderate | High |
| Multiplexing | Can quantify multiple proteins simultaneously | Limited | Can measure multiple parameters per cell |
| Expertise | Requires specialized expertise and instrumentation | Standard laboratory technique | Requires expertise in flow cytometry |
| Cost | High | Low to moderate | Moderate |
Conclusion
For the definitive quantification of PARP1 degradation induced by this compound, targeted mass spectrometry methods such as PRM are the gold standard, providing unparalleled accuracy and specificity. However, Western blotting and flow cytometry serve as excellent orthogonal methods for validation and higher-throughput screening. The choice of method will ultimately depend on the specific experimental goals, available resources, and the level of quantitative detail required.
References
- 1. Discovery of this compound as a Highly Potent and Efficacious Proteolysis-Targeting Chimera Degrader of PARP1 for Treating Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound as a Highly Potent and Efficacious Proteolysis Targeting Chimera (PROTAC) Degrader of PARP1 for Treating Cancers. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. UWPR [proteomicsresource.washington.edu]
- 6. Targeted Protein Quantification Using Parallel Reaction Monitoring (PRM) | Springer Nature Experiments [experiments.springernature.com]
- 7. Parallel Reaction Monitoring for High Resolution and High Mass Accuracy Quantitative, Targeted Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
